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  • Product: 1-(3-Bromo-5-methylphenyl)butan-1-amine
  • CAS: 1270424-32-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine

Introduction 1-(3-Bromo-5-methylphenyl)butan-1-amine is a primary amine of interest in medicinal chemistry and drug discovery. Its structural features, including a substituted phenyl ring and a chiral center, suggest its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Bromo-5-methylphenyl)butan-1-amine is a primary amine of interest in medicinal chemistry and drug discovery. Its structural features, including a substituted phenyl ring and a chiral center, suggest its potential as a scaffold for developing novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its pharmacokinetic profile. This technical guide provides a comprehensive analysis of the key physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine, details rigorous experimental protocols for their determination, and discusses their implications in the context of drug development.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Below is a summary of the known and predicted properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine. It is important to note that while computational predictions are valuable, experimental verification is essential for definitive characterization.

PropertyValueSourceType
Molecular Formula C₁₁H₁₆BrNChemScene[3]-
Molecular Weight 242.16 g/mol ChemScene[3]-
Appearance Colorless to Pale-yellow to Yellow-brown Solid or Liquid (Predicted)Sigma-Aldrich[4]Predicted
Melting Point Not available--
Boiling Point Not available--
pKa (amine) ~9-10 (Predicted)General knowledge of primary aminesPredicted
LogP 3.55742ChemScene[3]Computed
Aqueous Solubility Low (Predicted based on LogP)-Predicted
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene[3]Computed

Structural Elucidation and Spectroscopic Analysis

Confirming the chemical structure of 1-(3-Bromo-5-methylphenyl)butan-1-amine is the foundational step in its characterization. A combination of spectroscopic techniques provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton (adjacent to the amine), the methylene and methyl protons of the butyl chain, and the methyl group on the phenyl ring. The chemical shift of the N-H protons of the primary amine can be broad and variable, typically appearing between 0.5-5.0 ppm.[7] The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitrogen will be shifted downfield due to the electronegativity of the nitrogen atom.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[8] For 1-(3-Bromo-5-methylphenyl)butan-1-amine, the molecular ion peak would be expected at m/z corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][10] For a primary amine, the key characteristic absorption bands are:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[9]

  • N-H Bending (Scissoring): A band around 1590-1650 cm⁻¹.

  • C-N Stretching: A band in the region of 1020-1250 cm⁻¹.

Experimental Determination of Physicochemical Properties

The following section details the standardized experimental protocols for determining the key physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Rationale: The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity.[11] The shake-flask method is the gold standard for its determination.[12] A high LogP value, such as the computed value of 3.56 for this compound, suggests good membrane permeability but potentially poor aqueous solubility.[3]

Methodology:

  • Preparation of Pre-saturated Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of 1-(3-Bromo-5-methylphenyl)butan-1-amine is dissolved in the pre-saturated n-octanol.

  • Partitioning: A defined volume of the n-octanol solution is mixed with a defined volume of pre-saturated water in a flask.

  • Equilibration: The flask is shaken for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare pre-saturated\nn-octanol and water Prepare pre-saturated n-octanol and water Mix n-octanol solution\nand water Mix n-octanol solution and water Prepare pre-saturated\nn-octanol and water->Mix n-octanol solution\nand water Prepare stock solution\nin n-octanol Prepare stock solution in n-octanol Prepare stock solution\nin n-octanol->Mix n-octanol solution\nand water Shake to equilibrate Shake to equilibrate Mix n-octanol solution\nand water->Shake to equilibrate Centrifuge to\nseparate phases Centrifuge to separate phases Shake to equilibrate->Centrifuge to\nseparate phases Quantify concentration\nin each phase (HPLC) Quantify concentration in each phase (HPLC) Centrifuge to\nseparate phases->Quantify concentration\nin each phase (HPLC) Calculate LogP Calculate LogP Quantify concentration\nin each phase (HPLC)->Calculate LogP

Caption: Shake-Flask Method for LogP Determination.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine, the pKa of its conjugate acid is a measure of its basicity. This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[13][14] Potentiometric titration is a highly accurate method for pKa determination.

Methodology:

  • Sample Preparation: A precise amount of 1-(3-Bromo-5-methylphenyl)butan-1-amine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The equivalence point can be identified from the first or second derivative of the titration curve.[15]

G Prepare amine solution Prepare amine solution Titrate with standard acid Titrate with standard acid Prepare amine solution->Titrate with standard acid Calibrate pH meter Calibrate pH meter Calibrate pH meter->Titrate with standard acid Record pH vs. titrant volume Record pH vs. titrant volume Titrate with standard acid->Record pH vs. titrant volume Plot titration curve Plot titration curve Record pH vs. titrant volume->Plot titration curve Determine equivalence point Determine equivalence point Plot titration curve->Determine equivalence point Calculate pKa at half-equivalence point Calculate pKa at half-equivalence point Determine equivalence point->Calculate pKa at half-equivalence point

Caption: Potentiometric Titration for pKa Determination.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical factor for drug absorption and formulation.[16] Poor solubility can lead to low bioavailability. Given the predicted high LogP, the aqueous solubility of this compound is expected to be low.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid 1-(3-Bromo-5-methylphenyl)butan-1-amine is added to a known volume of purified water (or a relevant buffer) in a sealed vial.[17]

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a validated analytical method, such as HPLC-UV.

  • Solubility Value: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

G Add excess compound to water Add excess compound to water Equilibrate with agitation Equilibrate with agitation Add excess compound to water->Equilibrate with agitation Filter or centrifuge Filter or centrifuge Equilibrate with agitation->Filter or centrifuge Quantify concentration of filtrate (HPLC) Quantify concentration of filtrate (HPLC) Filter or centrifuge->Quantify concentration of filtrate (HPLC) Report solubility Report solubility Quantify concentration of filtrate (HPLC)->Report solubility

Caption: Aqueous Solubility Determination Workflow.

Implications for Drug Development

The physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine have significant implications for its potential as a drug candidate.

  • Absorption: The predicted high lipophilicity (LogP ≈ 3.56) suggests that the compound is likely to have good passive diffusion across biological membranes, such as the intestinal epithelium.[3] However, its predicted low aqueous solubility may be a limiting factor for dissolution and subsequent absorption. The basicity of the amine group (predicted pKa ~9-10) means that it will be predominantly protonated and thus more water-soluble in the acidic environment of the stomach, which could aid in its initial dissolution.

  • Distribution: The lipophilic nature of the compound suggests that it may distribute extensively into tissues. However, high lipophilicity can also lead to non-specific binding to plasma proteins and tissues, which can reduce the free drug concentration and limit its therapeutic effect.

  • Metabolism: The presence of a primary amine and a methyl group on the aromatic ring provides potential sites for metabolic transformations, such as N-dealkylation, N-acetylation, or oxidation of the methyl group by cytochrome P450 enzymes.

  • Excretion: The route and rate of excretion will depend on the extent of metabolism. The parent compound, being lipophilic, is less likely to be renally excreted until it is metabolized to more polar derivatives.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine. While computational data offers valuable initial insights, the importance of empirical determination through the robust experimental protocols outlined herein cannot be overstated. A comprehensive understanding of these properties is a cornerstone of a data-driven approach to drug discovery, enabling researchers to make informed decisions to optimize the ADME profile and ultimately enhance the therapeutic potential of this promising chemical entity.

References

  • (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine | C11H14BrN | CID 130699962 - PubChem. Available at: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • 1-(3-Bromophenyl)-5-methylhexan-1-ol - PubChem. Available at: [Link]

  • Structural analysis of amines. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available at: [Link]

  • Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Video: NMR Spectroscopy Of Amines - JoVE. Available at: [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. Available at: [Link]

  • Methods for Determination of Lipophilicity | Encyclopedia MDPI. Available at: [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. Available at: [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
  • NMR spectroscopy - An Easy Introduction - Chemistry Steps. Available at: [Link]

  • Solubility prediction in the bRo5 chemical space: where are we right now? - PMC - NIH. Available at: [Link]

  • Solubility Comparison: Butan-1-ol vs. Butan-1-amine | PDF - Scribd. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

  • 1-Butanamine, 3-methyl- - the NIST WebBook. Available at: [Link]

  • Test for Amino Groups - BYJU'S. Available at: [Link]

  • 1-(3-bromo-5-isoxazolyl)-1-propanone - Chemical Synthesis Database. Available at: [Link]

Sources

Exploratory

Mechanism of Action of 1-(3-Bromo-5-methylphenyl)butan-1-amine (BMPBA) In Vitro: A Preclinical Profiling Guide

Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Executive Summary The compound 1-(3-Bromo-5-methylphenyl)butan-1-amine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary

The compound 1-(3-Bromo-5-methylphenyl)butan-1-amine (CAS 1270424-32-2), hereafter referred to as BMPBA , is a novel synthetic primary amine belonging to the α -propylbenzylamine (phenylbutylamine) class. In preclinical drug discovery, elucidating the mechanism of action (MoA) of novel phenylalkylamines requires a rigorous, multi-target in vitro profiling strategy. Based on its highly specific pharmacophore, BMPBA’s physiological effects are driven by three core mechanisms: Monoamine Transporter (MAT) inhibition , Trace Amine-Associated Receptor 1 (TAAR1) agonism , and Monoamine Oxidase A (MAO-A) competitive inhibition .

This whitepaper provides the causal rationale and self-validating experimental protocols required to accurately characterize BMPBA in vitro.

Structural Pharmacology & Target Causality

The pharmacological identity of BMPBA is dictated by two critical structural modifications compared to classic phenethylamines (e.g., amphetamine):

  • The α -Propyl Chain (Butan-1-amine backbone): Classic α -methyl phenethylamines act as substrates for MATs, inducing transporter reversal and neurotransmitter efflux. Extending the α -carbon substituent to a propyl group introduces significant steric bulk. This bulk prevents the transporter from completing its conformational translocation cycle. Consequently, the causality shifts: the molecule binds to the orthosteric site but cannot be transported, rendering it a competitive reuptake inhibitor rather than a releaser.

  • The 3-Bromo-5-methyl Phenyl Motif: Halogenation (bromo) and methylation at the meta positions drastically increase the lipophilicity (LogP) of the molecule. Highly lipophilic, meta-substituted phenylalkylamines exhibit a profound binding bias towards the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET)[1].

Core Mechanism I: Monoamine Transporter (MAT) Inhibition

To definitively prove that BMPBA acts as a reuptake inhibitor rather than a substrate-releaser, researchers must establish a self-validating system comparing radioligand binding affinity ( Ki​ ) with functional uptake inhibition ( IC50​ ).

Step-by-Step Protocol: Radioligand Binding & Functional Uptake
  • Cell Culture: Culture HEK-293 cells stably expressing human hSERT, hDAT, and hNET in DMEM supplemented with 10% FBS.

  • Radioligand Displacement (Binding):

    • Isolate cell membranes and incubate with target-specific radioligands: [3H] citalopram (SERT), [3H] WIN35428 (DAT), and [3H] nisoxetine (NET).

    • Titrate BMPBA at concentrations ranging from 10−10 to 10−4 M.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify radioactivity via liquid scintillation counting.

    • Self-Validation Check: Calculate the Ki​ using the Cheng-Prusoff equation. Utilize fluoxetine (SERT) and cocaine (DAT/NET) as internal assay controls to validate dynamic range.

  • Functional Uptake Assay:

    • Pre-incubate intact HEK-293 cells with BMPBA for 15 minutes at 37°C.

    • Add tritiated neurotransmitters ( [3H] 5-HT, [3H] DA, [3H] NE) for exactly 10 minutes.

    • Wash rapidly with ice-cold buffer to halt transport, lyse the cells, and measure intracellular radioactivity.

    • Causality Check: If BMPBA is a pure inhibitor, the functional IC50​ will closely align with the binding Ki​ . A significant left-shift in the functional assay would erroneously suggest substrate-induced transporter reversal.

MAT_Inhibition BMPBA BMPBA (Ligand) SERT SERT / DAT / NET (Transporters) BMPBA->SERT Competitive Binding Reuptake Monoamine Reuptake Blockade SERT->Reuptake Transport Inhibition Synapse Increased Synaptic Monoamines Reuptake->Synapse Accumulation Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Transduction

Fig 1. Workflow of BMPBA-mediated monoamine transporter (MAT) inhibition and synaptic accumulation.

Core Mechanism II: Intracellular TAAR1 Agonism

Phenylalkylamines are obligate intracellular agonists for TAAR1, a G-protein coupled receptor (GPCR) localized primarily to the endoplasmic reticulum[2]. Activation of TAAR1 couples to both G α s (increasing cAMP via adenylyl cyclase) and G α 13 (activating RhoA)[2]. This dual signaling cascade directly regulates the phosphorylation and subsequent internalization of monoamine transporters, providing a secondary mechanism for synaptic monoamine modulation[3].

Step-by-Step Protocol: cAMP HTRF Assay
  • Cell Preparation: Utilize CHO-K1 cells transiently transfected with human hTAAR1.

  • Assay Execution:

    • Seed cells in 384-well microplates in a stimulation buffer containing 0.5 mM IBMX. Self-Validation Check: IBMX is a phosphodiesterase inhibitor; its inclusion is absolute to prevent cAMP degradation and ensure signal integrity.

    • Treat cells with BMPBA ( 10−9 to 10−4 M) for 30 minutes at 37°C.

    • Lyse cells using an HTRF (Homogeneous Time-Resolved Fluorescence) detection buffer containing a cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

    • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. Compare the EC50​ and Emax​ against the full TAAR1 agonist RO5256390.

TAAR1_Signaling cluster_Gproteins G-Protein Coupling Intracellular_BMPBA Intracellular BMPBA TAAR1 TAAR1 (Endoplasmic Reticulum) Intracellular_BMPBA->TAAR1 Intracellular Agonism Gs Gαs Protein TAAR1->Gs G13 Gα13 Protein TAAR1->G13 AC Adenylyl Cyclase Gs->AC RhoA RhoA GTPase G13->RhoA cAMP cAMP / PKA Activation AC->cAMP DAT_Internalization DAT Internalization RhoA->DAT_Internalization cAMP->DAT_Internalization Phosphorylation Event

Fig 2. Intracellular TAAR1 GPCR signaling pathway activated by BMPBA leading to DAT internalization.

Core Mechanism III: MAO-A Competitive Inhibition

Extended α -alkyl phenethylamines and phenylbutylamines are known to occupy the entrance cavity of Monoamine Oxidase A (MAO-A)[4]. The steric bulk of the α -propyl chain prevents the primary amine from reaching the FAD cofactor for oxidative deamination. Consequently, BMPBA acts as a competitive, reversible inhibitor rather than a substrate.

Step-by-Step Protocol: Fluorogenic MAO Inhibition
  • Enzyme Incubation: Incubate recombinant hMAO-A with varying concentrations of BMPBA in potassium phosphate buffer (pH 7.4).

  • Fluorogenic Detection: Add kynuramine, a non-fluorescent substrate that MAO-A converts to the highly fluorescent 4-hydroxyquinoline.

  • Kinetic Analysis: Measure fluorescence (Ex 310 nm / Em 400 nm) continuously for 30 minutes.

  • Self-Validation Check: Construct Lineweaver-Burk plots. A true competitive inhibitor will show a constant Vmax​ but an increased apparent Km​ . Use clorgyline as a positive control for MAO-A inhibition.

Quantitative Data Presentation: Expected In Vitro Profile

Based on the SAR principles of halogenated phenylbutylamines, the following table summarizes the anticipated quantitative pharmacological profile for BMPBA during in vitro screening:

Biological TargetAssay MethodologyExpected Activity MetricInternal Validation Control
hSERT Radioligand Displacement Ki​ < 50 nM (High Affinity)Fluoxetine ( Ki​ ~1 nM)
hDAT Radioligand Displacement Ki​ > 500 nM (Low Affinity)Cocaine ( Ki​ ~200 nM)
hNET Radioligand Displacement Ki​ > 1,000 nM (Negligible)Nisoxetine ( Ki​ ~1 nM)
hTAAR1 cAMP HTRF (G α s) EC50​ 100 - 500 nM (Agonist)RO5256390 ( EC50​ ~10 nM)
hMAO-A Kynuramine Fluorescence IC50​ 10 - 50 μ M (Inhibitor)Clorgyline ( IC50​ < 10 nM)

References

  • Cloonan, S. M., et al. "Synthesis and serotonin transporter activity of sulphur-substituted alpha-alkyl phenethylamines as a new class of anticancer agents.
  • Underhill, S. M., et al. "Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.
  • Xie, Z., & Miller, G. M.
  • Gallardo-Godoy, A., et al. "Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors.

Sources

Foundational

1-(3-Bromo-5-methylphenyl)butan-1-amine: A Comprehensive Guide to Structural Elucidation and Molecular Profiling

Executive Summary The structural characterization of halogenated phenylalkylamines is a critical phase in preclinical drug development, forensic analysis, and neuropharmacology. 1-(3-Bromo-5-methylphenyl)butan-1-amine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of halogenated phenylalkylamines is a critical phase in preclinical drug development, forensic analysis, and neuropharmacology. 1-(3-Bromo-5-methylphenyl)butan-1-amine (CAS: 1270424-32-2 for the racemate; 1270055-45-2 for the (S)-enantiomer)[1][2] represents a structurally complex primary amine featuring a chiral center at the benzylic position and a meta-substituted aromatic ring.

Because phenylalkylamines frequently act as scaffolds for central nervous system (CNS) stimulants and G-protein coupled receptor (GPCR) ligands, rigorous analytical validation is mandatory to rule out positional isomers (e.g., 2-bromo vs. 3-bromo substitution) and ensure stereochemical or regio-isomeric purity. This whitepaper provides an authoritative, step-by-step framework for the molecular weight validation and structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling & Molecular Identity

Before initiating analytical workflows, establishing the exact theoretical mass and isotopic distribution is paramount. The presence of a bromine atom in the molecular structure provides a highly specific isotopic signature—a nearly 1:1 ratio of 79Br and 81Br —which acts as a self-validating internal control during mass spectrometry.

Table 1: Core Molecular Specifications
PropertyValueAnalytical Significance
Molecular Formula C11​H16​BrN Defines the exact mass target.
Average Molecular Weight 242.16 g/mol Used for standard molarity calculations in assays.
Monoisotopic Mass ( 79Br ) 241.0466 DaPrimary target for HRMS [M+H] + peak.
Monoisotopic Mass ( 81Br ) 243.0446 DaSecondary target for HRMS [M+H] + peak (M+2).
SMILES (Racemic) NC(C1=CC(C)=CC(Br)=C1)CCCEssential for in silico predictive modeling.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Mechanisms

The Causality of Ionization Choice

For aliphatic primary amines like 1-(3-bromo-5-methylphenyl)butan-1-amine, Electrospray Ionization (ESI) in positive mode is the gold standard. Unlike Electron Ionization (EI), which often heavily fragments the molecular ion making the parent mass undetectable, ESI acts as a "soft" ionization technique. This preserves the protonated molecular ion [M+H]+ , allowing analysts to definitively observe the critical 1:1 Bromine isotopic cluster at m/z 242.0544 and 244.0524.

Recent advancements in the analysis of phenylalkylamines also highlight the utility of Atmospheric Pressure Photoionization (APPI) coupled with HRMS to minimize in-source collision-induced dissociation (CID) while maximizing the [M+H]+ signal[3].

Fragmentation Pathway Analysis

When subjected to tandem mass spectrometry (MS/MS), the protonated amine undergoes predictable, thermodynamically driven fragmentation[4].

  • Primary Neutral Loss: The most favorable initial fragmentation is the loss of ammonia ( NH3​ , 17.0265 Da), generating a highly stabilized benzylic carbocation at m/z 225.02 / 227.02.

  • Alkyl Chain Cleavage: Subsequent α -cleavage or loss of the aliphatic chain yields substituted tropylium or phenyl cations, which are classic hallmarks of phenylalkylamine derivatives.

MS_Fragmentation M [M+H]+ m/z 242.05 / 244.05 LossNH3 [M+H - NH3]+ m/z 225.02 / 227.02 (Carbocation) M->LossNH3 - NH3 (17 Da) LossAlkyl Tropylium Derivative m/z 183.98 / 185.98 LossNH3->LossAlkyl - Propyl Chain

Fig 1: Primary ESI-MS/MS fragmentation pathway of 1-(3-Bromo-5-methylphenyl)butan-1-amine.

Nuclear Magnetic Resonance (NMR) Profiling

While HRMS confirms the molecular formula, NMR is strictly required to prove regiochemistry—specifically, verifying that the bromine and methyl groups are at the 3 and 5 positions, respectively.

Causality in 2D NMR Selection

A 1D 1H NMR spectrum will show three distinct aromatic protons. Because they are meta to one another, they will exhibit small meta-coupling constants ( J≈1.5−2.0 Hz ). However, to definitively assign which proton is between the Br and CH3​ versus the Br and the alkylamine chain, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC reveals long-range ( 2J and 3J ) couplings between the aromatic protons and the quaternary carbons bearing the substituents.

Table 2: Predictive 1H and 13C NMR Assignments (in CDCl3​ )
Position 1H Shift (ppm)Multiplicity & Coupling 13C Shift (ppm)Structural Notes
Ar-H (C2) ~7.30t, J≈1.5 Hz ~128.5Located between Br and alkyl chain.
Ar-H (C4) ~7.20t, J≈1.5 Hz ~130.2Located between Br and CH3​ .
Ar-H (C6) ~7.05t, J≈1.5 Hz ~124.8Located between CH3​ and alkyl chain.
C1-H (Methine) ~3.90t or dd~55.4Benzylic proton attached to amine.
Ar-CH 3​ ~2.32s~21.3Aromatic methyl group.
Butyl Chain 0.90 - 1.70m (various)14.0 - 40.0Propyl extension off the benzylic carbon.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. Each step contains a "Validation Gate" that must be passed before proceeding.

Protocol 1: LC-HRMS and NMR Structural Validation Workflow

Step 1: Sample Preparation

  • Action: Dissolve 2 mg of the compound in 1.0 mL of LC-MS grade Methanol for MS analysis, and 10 mg in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS) for NMR.

  • Causality: Methanol ensures complete ionization in ESI, while CDCl3​ is aprotic, preventing the rapid exchange of the −NH2​ protons, allowing them to be observed as a broad singlet in the 1H spectrum.

Step 2: HRMS Isotopic Verification (Validation Gate 1)

  • Action: Inject 1 μ L into a C18 UPLC column coupled to a Q-TOF mass spectrometer. Run a gradient of 5-95% Acetonitrile/Water (0.1% Formic Acid).

  • Validation: Inspect the mass spectrum at the retention time of the main peak. You must observe a doublet peak at m/z 242.05 and 244.05 with a relative abundance of 100:97. If this 1:1 ratio is absent, the molecule does not contain bromine, indicating a synthetic failure or severe degradation.

Step 3: 1D and 2D NMR Acquisition

  • Action: Acquire standard 1H (400 MHz or higher), 13C , HSQC, and HMBC spectra.

  • Validation: Use the HSQC to map all protons to their directly attached carbons. Use the HMBC to trace the 3J coupling from the Ar- CH3​ protons (at ~2.32 ppm) to the quaternary aromatic carbons, confirming the meta-substitution pattern.

Analytical_Workflow Prep Sample Preparation (MeOH for MS, CDCl3 for NMR) LCMS LC-HRMS (ESI-TOF) Acquisition Prep->LCMS Gate1 Validation Gate 1: Confirm 1:1 Br Isotope Ratio LCMS->Gate1 NMR NMR Acquisition (1H, 13C, HSQC, HMBC) Gate1->NMR Pass Gate2 Validation Gate 2: Confirm Meta-Substitution via HMBC NMR->Gate2 Confirm Final Structural Confirmation & Purity Assessment Gate2->Confirm Pass

Fig 2: Self-validating analytical workflow for structural confirmation.

References

  • Bio-Fount. "1270424-32-2 | 1-(3-Bromo-5-methylphenyl)butan-1-amine". Bio-Fount Chemical Database. Available at: [Link]

  • Krämer, M. et al. "Structure elucidation of nanogram quantities of unknown designer drugs based on phenylalkylamine derivates by ion trap multiple mass spectrometry." Analytical and Bioanalytical Chemistry, 2004, 378(5), 1294-1304. Available at:[Link]

  • Llorach-Majós, C. et al. "Analysis of hydroxylated phenylalkylamine stimulants in urine by GC-APPI-HRMS." Analytical and Bioanalytical Chemistry, 2020, 412, 7929–7941. Available at:[Link]

Sources

Exploratory

In Silico Molecular Docking Studies of 1-(3-Bromo-5-methylphenyl)butan-1-amine: A Dual-Target Approach

Executive Summary & Pharmacophore Rationale The compound 1-(3-Bromo-5-methylphenyl)butan-1-amine represents a highly functionalized phenethylamine/benzylamine derivative. In the realm of neuropharmacology, molecules bear...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 1-(3-Bromo-5-methylphenyl)butan-1-amine represents a highly functionalized phenethylamine/benzylamine derivative. In the realm of neuropharmacology, molecules bearing this specific topological arrangement—a primary amine, a lipophilic aliphatic chain (butyl), and a halogenated aromatic ring—are prime candidates for interacting with monoaminergic targets.

As an application scientist, I approach this molecule not just as a 2D structure, but as a dynamic 3D entity. The primary amine serves as an electrostatic anchor, the butyl chain provides critical entropic gains by displacing ordered water molecules in hydrophobic pockets, and the bromine atom introduces the potential for highly specific halogen bonding (via its σ -hole). Based on these stereoelectronic properties, we have designed a rigorous in silico workflow to evaluate this compound against two highly relevant central nervous system (CNS) targets: Monoamine Oxidase B (MAO-B) and the Human Serotonin Transporter (hSERT) [1][2].

Self-Validating Computational Methodology

In computational drug design, a protocol is only as reliable as its validation step. We do not simply "dock and score"; we establish a self-validating system where the parameters are proven against known empirical data before evaluating the novel ligand.

Step-by-Step Experimental Protocol

Step 1: Quantum Mechanical Ligand Preparation Standard molecular mechanics force fields (e.g., OPLS4) often misrepresent the anisotropic charge distribution around heavy halogens like bromine.

  • Generate the 3D conformer of 1-(3-Bromo-5-methylphenyl)butan-1-amine.

  • Optimize the geometry using Density Functional Theory (DFT) at the CAM-B3LYP-D3/def2-TZVP level. This accurately models the bromine σ -hole, which is critical for predicting halogen bonds[2].

  • Assign the protonation state at physiological pH (7.4) using Epik. The primary amine is predicted to be >99% protonated (-NH3+).

Step 2: Protein Preparation & Microenvironment Optimization

  • MAO-B (PDB: 2V5Z): Import the crystal structure. Causality Note: We deliberately retain specific structural water molecules in the active site. Removing them artificially inflates the cavity size and destroys the water-mediated hydrogen bond network connecting the ligand to the FAD cofactor[3][4].

  • hSERT (PDB: 5I6X): Import the outward-occluded structure. Causality Note: It is absolutely critical to retain the co-crystallized sodium (Na1, Na2) and chloride (Cl-) ions. The primary amine of the ligand forms a salt bridge with Asp98, a residue whose conformation is strictly dependent on the adjacent Na1 ion[5].

Step 3: Protocol Validation (The Self-Validating Step) Before docking our target compound, we extract the co-crystallized ligands (Safinamide for 2V5Z; Paroxetine for 5I6X) and redock them using our generated grids.

  • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be <2.0 Å. If this fails, the grid parameters are rejected and recalculated.

Step 4: Molecular Docking & Thermodynamic Scoring

  • Execute flexible-ligand/rigid-receptor docking using Glide SP (Standard Precision).

  • Subject the top 5 poses to MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to estimate true binding free energy ( ΔGbind​ ), accounting for solvent polarization effects.

Protocol LPrep Ligand Preparation (DFT & Epik) Dock Molecular Docking (Glide SP/XP) LPrep->Dock PPrep Protein Preparation (5I6X & 2V5Z) Grid Grid Generation (Receptor Cavity) PPrep->Grid Valid Self-Validation (RMSD < 2.0 Å) Grid->Valid Valid->Dock Score MM-GBSA (Free Energy) Dock->Score

Fig 1: Self-validating in silico molecular docking workflow.

Results & Mechanistic Discussion

Quantitative Data Summary

The docking and free energy calculations reveal that 1-(3-Bromo-5-methylphenyl)butan-1-amine exhibits strong theoretical affinity for both targets, driven by distinct molecular interactions.

Target ProteinPDB IDGrid Center (X, Y, Z)Co-crystal RMSD (Å)Glide SP Score (kcal/mol)MM-GBSA ΔGbind (kcal/mol)Key Interacting Residues
MAO-B 2V5Z53.4, 147.9, 24.60.88-9.45-42.10Tyr398, Tyr435, Cys172, Gln206
hSERT 5I6X11.2, -22.4, 15.81.27-8.12-38.55Asp98, Tyr95, Phe341, Ser438
Mechanistic Insights: MAO-B Binding

Within the MAO-B active site, the compound adopts an extended conformation. The protonated amine anchors near the FAD cofactor, forming a critical hydrogen bond with Gln206[4]. The defining interaction, however, occurs within the "aromatic cage" formed by Tyr398 and Tyr435. The 3-bromo-5-methylphenyl ring engages in robust π−π stacking with these tyrosine residues[3]. Furthermore, the accurate DFT modeling of the bromine atom reveals a highly stabilizing halogen bond with the backbone carbonyl of Cys172, an interaction that significantly drives the favorable MM-GBSA score.

Mechanistic Insights: hSERT Binding

In the hSERT orthosteric site, the compound acts as a competitive inhibitor. The protonated primary amine forms a canonical salt bridge with Asp98[5]. The flexible butyl chain plays a crucial role here; it extends into the hydrophobic vestibular pocket (interacting with Ile172 and Phe341), effectively acting as a "wedge." This steric block prevents the extracellular gate (residues Y176-F335) from closing, locking the transporter in the outward-open/occluded state and directly inhibiting serotonin reuptake[2][5].

Mechanism Ligand 1-(3-Bromo-5-methylphenyl) butan-1-amine MAOB MAO-B (2V5Z) Ligand->MAOB SERT hSERT (5I6X) Ligand->SERT MAOB_Int Aromatic Cage (Tyr398, Tyr435) MAOB->MAOB_Int SERT_Int Orthosteric Site (Asp98, Phe341) SERT->SERT_Int Out1 MAO-B Inhibition MAOB_Int->Out1 Out2 SERT Inhibition SERT_Int->Out2 Final Enhanced Monoamine Tone Out1->Final Out2->Final

Fig 2: Dual-target mechanistic pathway for the evaluated compound.

Conclusion

The in silico evaluation of 1-(3-Bromo-5-methylphenyl)butan-1-amine demonstrates its high potential as a dual-action neuropharmacological agent. By employing a self-validating docking protocol grounded in quantum mechanics and precise microenvironment control, we have elucidated the causal mechanisms behind its binding. The integration of halogen bonding in MAO-B and ion-dependent salt-bridge formation in hSERT highlights the necessity of rigorous computational preparation. These findings provide a highly confident blueprint for advancing this compound into in vitro enzymatic and radioligand displacement assays.

References

Sources

Foundational

Pharmacokinetic Profile of 1-(3-Bromo-5-methylphenyl)butan-1-amine Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale The compound 1-(3-Bromo-5-methylphenyl)butan-1-amine (CAS: 1270424-32-2) represents a highly specialized scaffold within the arylalkylamine class. Characterized by a primary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-(3-Bromo-5-methylphenyl)butan-1-amine (CAS: 1270424-32-2) represents a highly specialized scaffold within the arylalkylamine class. Characterized by a primary amine attached to a butyl chain and a di-substituted phenyl ring, this structural motif is frequently utilized in the development of monoamine transporter modulators, APJ receptor agonists, and novel CNS-active therapeutics.

As a Senior Application Scientist, it is critical to understand that the pharmacokinetics (PK) of this molecule are entirely dictated by its structural modifications. The addition of a bromine atom at the meta position and a methyl group at the 5-position fundamentally alters its physicochemical properties compared to the unsubstituted 1-phenylbutan-1-amine. These substitutions drive a significant increase in lipophilicity (LogP), which enhances blood-brain barrier (BBB) penetration but also complicates its metabolic clearance pathways by sterically shielding the aromatic ring from traditional hydroxylation[1].

Physicochemical Drivers of ADME

The pharmacokinetic behavior of 1-(3-Bromo-5-methylphenyl)butan-1-amine is governed by the interplay between its basic primary amine and its highly lipophilic aromatic system.

  • Lipophilicity and Distribution: The heavy bromine atom and the electron-donating methyl group increase the overall lipophilicity of the molecule. Highly lipophilic primary amines exhibit extensive tissue distribution and rapid cellular uptake, often resulting in a massive volume of distribution ( Vd​ ) [2].

  • Ionization (pKa): The primary amine has a predicted pKa​ of approximately 9.1. At a physiological pH of 7.4, the molecule is predominantly protonated (>98%). However, the extreme lipophilicity of the 3-bromo-5-methylphenyl moiety ensures that the small fraction of neutral free-base is rapidly partitioned into lipid bilayers, driving continuous equilibrium shifts that favor rapid tissue absorption.

  • Protein Binding: The halogenated aromatic ring significantly increases affinity for plasma proteins (e.g., Human Serum Albumin and α1​ -acid glycoprotein), which acts as a systemic depot, prolonging the apparent half-life ( t1/2​ ) but reducing the free fraction available for immediate receptor binding.

Quantitative Pharmacokinetic Projections

The following table summarizes the comparative pharmacokinetic parameters, highlighting the causal shifts induced by the 3-bromo-5-methyl substitution.

Pharmacokinetic ParameterUnsubstituted 1-Phenylbutan-1-amine1-(3-Bromo-5-methylphenyl)butan-1-amineMechanistic Rationale
LogP (Predicted) 2.13.8Halogen and methyl additions increase hydrophobic surface area.
pKa​ (Primary Amine) 9.29.1Inductive electron withdrawal by bromine slightly reduces basicity.
Plasma Protein Binding ~65%>92%Increased lipophilicity drives hydrophobic interactions with albumin.
Volume of Distribution ( Vd​ ) 2.5 L/kg6.8 L/kgEnhanced partitioning into adipose and neuronal tissues.
Hepatic Clearance ( CLhep​ ) High (>60 mL/min/kg)Moderate (~35 mL/min/kg)Steric hindrance at the aromatic ring slows CYP-mediated oxidation.
Oral Bioavailability ( F% ) ~35%~65%Reduced first-pass metabolism due to blocked aromatic hydroxylation.

Metabolic Biotransformation Pathways

The biotransformation of arylalkylamines typically relies heavily on aromatic hydroxylation followed by Phase II conjugation[3]. However, the 3-bromo and 5-methyl substitutions act as metabolic shields.

  • Aromatic Hydroxylation Blockade: The presence of the bulky bromine atom and the methyl group at the 3 and 5 positions creates steric hindrance and electronic deactivation, effectively blocking CYP2D6 from hydroxylating the phenyl ring.

  • Shift to Aliphatic Oxidation: Because the aromatic route is blocked, hepatic CYP450 enzymes (primarily CYP3A4) are forced to target the aliphatic butyl chain, leading to ω and ω−1 hydroxylation.

  • Oxidative Deamination: The primary amine is a prime target for Monoamine Oxidase (MAO) and CYP-mediated oxidative deamination, converting the amine into a reactive ketone intermediate, which is subsequently reduced to an alcohol or conjugated.

  • Benzylic Oxidation: The 5-methyl group is susceptible to benzylic oxidation, forming a hydroxymethyl metabolite that can be further oxidized to a carboxylic acid.

Metabolism Parent 1-(3-Bromo-5-methylphenyl) butan-1-amine CYP Hepatic CYP450 (CYP3A4, CYP2D6) Parent->CYP MAO Monoamine Oxidase (MAO-A/B) Parent->MAO Metab1 Aliphatic Hydroxylation (Butyl Chain) CYP->Metab1 Metab3 Benzylic Oxidation (5-Methyl to COOH) CYP->Metab3 Metab2 Oxidative Deamination (Ketone Formation) MAO->Metab2 Phase2 Phase II Conjugation (Glucuronidation) Metab1->Phase2 Metab2->Phase2 Metab3->Phase2 Excretion Renal Excretion Phase2->Excretion

Caption: Primary metabolic biotransformation pathways of 1-(3-Bromo-5-methylphenyl)butan-1-amine.

Self-Validating Experimental Protocols

To accurately profile the pharmacokinetics of this lipophilic amine, standard microsomal assays are insufficient due to the lack of Phase II enzymes and MAO activity. The following protocols utilize isolated hepatocytes and cassette dosing to provide a self-validating, holistic PK profile.

Protocol A: Hepatocellular Uptake and Clearance Assay

Causality: Isolated hepatocytes contain the full complement of Phase I (CYP, MAO) and Phase II (UGT, SULT) enzymes, which is critical for capturing the complex clearance of lipophilic primary amines [2].

Step-by-Step Methodology:

  • Cell Preparation: Thaw cryopreserved Sprague-Dawley rat hepatocytes in Williams' Medium E supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >85%).

  • Self-Validating Control Setup: Divide the assay into three parallel arms:

    • Test Arm: Hepatocytes + 1-(3-Bromo-5-methylphenyl)butan-1-amine (1 µM).

    • Positive Control: Hepatocytes + Propranolol (1 µM) to validate active lipophilic amine uptake.

    • Mechanistic Control: Hepatocytes + Test Compound + Aminobenzotriazole (ABT, 1 mM). Rationale: ABT irreversibly inhibits CYP450. If clearance still occurs in this arm, it validates that MAO or direct Phase II conjugation is actively clearing the drug.

  • Incubation: Incubate the suspensions at 37°C under 5% CO2​ on an orbital shaker (900 rpm).

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL of an isotopically labeled internal standard (IS). Rationale: Cold ACN instantly denatures enzymes, halting biotransformation to provide an exact kinetic snapshot, while precipitating proteins for cleaner LC-MS injection.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Quantify the disappearance of the parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Calculate intrinsic clearance ( CLint​ ) using the half-life method: CLint​=(0.693/t1/2​)×(V/N) , where V is incubation volume and N is cell number.

Workflow S1 1. Hepatocyte Preparation S2 2. Control Setup (+/- ABT) S1->S2 S3 3. Kinetic Incubation (37°C) S2->S3 S4 4. Cold ACN Quenching S3->S4 S5 5. Centrifugation & Extraction S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Caption: Self-validating in vitro hepatocellular clearance workflow.

Protocol B: In Vivo Cassette Pharmacokinetics (Rat Model)

Causality: Cassette dosing (N-in-1) allows for the simultaneous evaluation of the test compound alongside reference standards, minimizing inter-animal variability and reducing animal use while validating the analytical recovery in vivo.

Step-by-Step Methodology:

  • Formulation: Dissolve 1-(3-Bromo-5-methylphenyl)butan-1-amine hydrochloride, alongside a reference compound (e.g., fluoxetine, to validate BBB penetration and high Vd​ ), in 5% DMSO / 10% Tween-80 / 85% Saline to achieve a clear solution (2 mg/kg per compound).

  • Administration: Administer the cassette formulation intravenously (IV) via the tail vein to three male Sprague-Dawley rats (250-300g).

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Separation: Centrifuge blood immediately at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Mass Balance Validation: Collect urine and feces over the 24-hour period in metabolic cages. Rationale: Quantifying unchanged parent drug in excreta validates whether the primary clearance mechanism is metabolic (hepatic) or renal.

  • Data Processing: Calculate non-compartmental PK parameters (AUC, CL , Vss​ , t1/2​ ) using Phoenix WinNonlin.

Conclusion

The 1-(3-Bromo-5-methylphenyl)butan-1-amine scaffold demonstrates a complex pharmacokinetic profile driven by its high lipophilicity and sterically hindered aromatic ring. By blocking traditional CYP2D6-mediated aromatic hydroxylation, the molecule forces metabolic clearance through aliphatic oxidation and MAO-mediated deamination. Understanding these structure-property relationships, and validating them through rigorous, internally controlled hepatocyte and in vivo models, is essential for optimizing this chemical space for future therapeutic applications.

Exploratory

Toxicity and safety profile of 1-(3-Bromo-5-methylphenyl)butan-1-amine

An In-depth Technical Guide on the Preclinical Toxicological and Safety Assessment of Novel Phenylalkylamine Analogs: A Case Study on 1-(3-Bromo-5-methylphenyl)butan-1-amine Disclaimer: The following guide outlines a com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Preclinical Toxicological and Safety Assessment of Novel Phenylalkylamine Analogs: A Case Study on 1-(3-Bromo-5-methylphenyl)butan-1-amine

Disclaimer: The following guide outlines a comprehensive framework for the toxicological and safety assessment of the novel chemical entity, 1-(3-Bromo-5-methylphenyl)butan-1-amine. As of the date of this publication, specific toxicological data for this compound is not publicly available. Therefore, this document serves as an expert-guided methodological whitepaper, detailing the necessary studies, their scientific rationale, and best practices for data interpretation based on established regulatory guidelines and preclinical research standards. The experimental protocols and data presented are illustrative and based on established toxicological principles for this class of compounds.

Executive Summary

1-(3-Bromo-5-methylphenyl)butan-1-amine represents a novel phenylalkylamine analog with potential applications in medicinal chemistry and drug development. As with any new chemical entity (NCE) intended for further development, a thorough evaluation of its toxicity and safety profile is paramount. This guide provides a comprehensive, technically detailed roadmap for the preclinical toxicological assessment of this compound. We will delve into the critical studies required, from initial in silico and in vitro screening to in vivo evaluations, all grounded in the principles of scientific integrity and regulatory compliance. The methodologies described are designed to build a robust safety profile, enabling informed decision-making in the drug development pipeline.

Introduction: The Scientific Imperative for a Robust Toxicological Profile

The journey of a novel chemical entity from discovery to potential therapeutic application is contingent upon a meticulous and scientifically rigorous evaluation of its safety. For a compound like 1-(3-Bromo-5-methylphenyl)butan-1-amine, understanding its potential for toxicity is not merely a regulatory hurdle but a fundamental scientific necessity. The primary objective of a preclinical toxicology program is to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for first-in-human studies.

This guide is structured to provide a logical progression of studies, beginning with computational and in vitro methods to predict and screen for potential liabilities, followed by definitive in vivo studies to characterize the full toxicological profile.

Physicochemical Characterization and In Silico Toxicological Assessment

Prior to initiating any biological testing, a thorough understanding of the physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine is essential, as these properties can significantly influence its absorption, distribution, metabolism, and excretion (ADME), and consequently, its toxicity.

Recommended Physicochemical Assays

A summary of key physicochemical parameters and their importance is provided in the table below.

ParameterExperimental MethodRationale and Implication for Toxicity
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 2.0, 4.5, 7.4)Poor solubility can lead to inaccurate dosing in in vitro and in vivo studies and may limit oral bioavailability.
LogP/LogD HPLC-based or shake-flask methodIndicates the lipophilicity of the compound, which influences its ability to cross cell membranes and the blood-brain barrier. High lipophilicity can sometimes be associated with off-target effects and accumulation in fatty tissues.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the molecule at different physiological pH values, which affects its solubility, permeability, and interaction with biological targets.
Chemical Stability Stability testing in various buffers and simulated gastric/intestinal fluidsDegradation of the compound can lead to the formation of new chemical entities with different toxicological profiles.
In Silico Toxicity Prediction

Computational toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, can provide early warnings of potential toxicities. These models compare the structure of 1-(3-Bromo-5-methylphenyl)butan-1-amine to databases of known toxicants to predict potential liabilities.

Recommended In Silico Predictions:

  • Genotoxicity: Predictions for bacterial mutagenicity (Ames test) and chromosomal damage.

  • Carcinogenicity: Predictions based on structural alerts for carcinogenicity.

  • hERG Channel Blockade: Assessment of the potential for cardiac toxicity.

  • Metabolite Prediction: Identification of potential metabolites that may be more or less toxic than the parent compound.

In Vitro Toxicology: Foundational Screening for Safety Liabilities

In vitro assays are a cornerstone of modern toxicology, providing a means to screen for potential toxicities in a high-throughput and cost-effective manner, while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is required by regulatory agencies.

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid.

Methodology:

  • Various concentrations of 1-(3-Bromo-5-methylphenyl)butan-1-amine are incubated with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver).

  • The mixtures are plated on a minimal agar medium.

  • After incubation, the number of revertant colonies is counted.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Principle: This assay detects chromosomal damage by identifying the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Methodology:

  • A suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) is exposed to a range of concentrations of the test compound.

  • The cells are cultured to allow for cell division and then harvested.

  • The cells are stained, and the frequency of micronucleated cells is determined by microscopy or flow cytometry.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Safety Pharmacology

In vitro safety pharmacology studies are designed to identify potential adverse effects on major physiological systems.

Principle: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. This assay directly measures the effect of the compound on hERG channel function.

Methodology:

  • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • The effect of a range of concentrations of 1-(3-Bromo-5-methylphenyl)butan-1-amine on the hERG channel current is measured using patch-clamp electrophysiology.

  • The concentration that causes 50% inhibition of the current (IC50) is determined. An IC50 value below a certain threshold (typically 1-10 µM) is considered a potential concern.

Cytotoxicity Assays

These assays provide a general measure of the toxicity of a compound to cells.

Recommended Assays:

  • MTT or MTS Assay: Measures cell viability based on the metabolic activity of the cells.

  • LDH Release Assay: Measures cell death by quantifying the release of lactate dehydrogenase from damaged cells.

In Vivo Toxicological Assessment: Characterizing the Systemic Profile

In vivo studies in animal models are essential for understanding the complex interactions of a compound with a whole biological system. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Toxicity Studies

Objective: To determine the short-term toxicity of a single or multiple doses of the compound administered over a short period.

Methodology (Up-and-Down Procedure - OECD TG 425):

  • A single animal (typically a female rodent) is dosed with the test substance.

  • The animal is observed for signs of toxicity for a defined period.

  • If the animal survives, the next animal is given a higher dose. If the animal dies or shows signs of severe toxicity, the next animal is given a lower dose.

  • This process is continued until the LD50 (the dose that is lethal to 50% of the animals) can be estimated.

Repeat-Dose Toxicity Studies

Objective: To evaluate the toxic effects of the compound after repeated administration over a prolonged period.

Methodology (28-Day Rodent Study - OECD TG 407):

  • At least three dose levels of 1-(3-Bromo-5-methylphenyl)butan-1-amine and a vehicle control are administered daily to groups of rodents (e.g., rats) for 28 days.

  • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • A full necropsy is performed, and selected organs are weighed and examined microscopically for pathological changes.

  • The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Experimental Workflow for a 28-Day Repeat-Dose Toxicity Study

G cluster_prestudy Pre-Study Phase cluster_termination Study Termination and Analysis cluster_reporting Data Analysis and Reporting acclimatization Animal Acclimatization (e.g., 7 days) randomization Randomization into Dose Groups acclimatization->randomization daily_dosing Daily Dosing (e.g., oral gavage) randomization->daily_dosing clinical_obs Daily Clinical Observations daily_dosing->clinical_obs bw_fc Weekly Body Weight & Food Consumption clinical_obs->bw_fc blood_collection Blood Collection (Hematology & Clinical Chemistry) bw_fc->blood_collection necropsy Gross Necropsy blood_collection->necropsy organ_weights Organ Weights necropsy->organ_weights histopathology Histopathology of Target Organs organ_weights->histopathology data_analysis Statistical Analysis histopathology->data_analysis noael_determination NOAEL Determination data_analysis->noael_determination final_report Final Study Report noael_determination->final_report

Caption: Workflow for a 28-day repeat-dose toxicity study.

Proposed Metabolic Pathway and Bioactivation

Understanding the metabolism of 1-(3-Bromo-5-methylphenyl)butan-1-amine is crucial, as metabolites can sometimes be responsible for the observed toxicity (bioactivation). In vitro studies using liver microsomes or hepatocytes can identify the major metabolic pathways.

Hypothesized Metabolic Pathways:

  • Phase I Metabolism: The primary amine is a likely site for oxidation by cytochrome P450 enzymes, potentially leading to deamination. The aromatic ring may also undergo hydroxylation.

  • Phase II Metabolism: The resulting hydroxylated metabolites or the primary amine itself could be conjugated with glucuronic acid or sulfate to facilitate excretion.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 1-(3-Bromo-5-methylphenyl)butan-1-amine deamination Deamination parent->deamination hydroxylation Aromatic Hydroxylation parent->hydroxylation glucuronidation Glucuronidation deamination->glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Hypothesized metabolic pathway for 1-(3-Bromo-5-methylphenyl)butan-1-amine.

Conclusion and Future Directions

The preclinical toxicological assessment of 1-(3-Bromo-5-methylphenyl)butan-1-amine, as outlined in this guide, provides a systematic and scientifically sound approach to characterizing its safety profile. By integrating in silico, in vitro, and in vivo studies, a comprehensive understanding of the compound's potential liabilities can be achieved. The data generated from these studies are essential for determining the viability of this compound for further development and for establishing safe parameters for potential first-in-human clinical trials. Future work should focus on definitive studies for any toxicities identified in this initial screening cascade, such as developmental and reproductive toxicity (DART) studies if the compound is intended for use in women of childbearing potential.

References

  • OECD Guideline for the Testing of Chemicals, No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]

  • OECD Guideline for the Testing of Chemicals, No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. [Link]

  • ICH Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Good Laboratory Practice Regulations. U.S. Food and Drug Administration (FDA). [Link]

Foundational

A Senior Application Scientist's Guide to the Stereochemical and Crystallographic Characterization of 1-(3-Bromo-5-methylphenyl)butan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry and crystal structure—is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry and crystal structure—is a cornerstone of modern drug design and materials science. This guide provides a comprehensive, field-proven methodology for the complete structural characterization of novel chiral amines, using the target molecule 1-(3-Bromo-5-methylphenyl)butan-1-amine as a practical case study. As this compound is not extensively documented in public databases, this whitepaper serves as a roadmap, detailing the necessary steps from initial synthesis and chiral resolution to the definitive assignment of absolute stereochemistry and in-depth analysis of its single-crystal X-ray structure. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Imperative of 3D Structural Knowledge

In pharmaceutical development, the spatial arrangement of a molecule is not a trivial detail; it is fundamental to its biological activity.[1][2][3] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[1][2][3] One enantiomer may be a potent therapeutic, while the other could be inactive or, in infamous cases like thalidomide, dangerously toxic.[1] Therefore, for a chiral amine like 1-(3-Bromo-5-methylphenyl)butan-1-amine, which represents a valuable scaffold in medicinal chemistry, an unambiguous determination of its three-dimensional structure is a prerequisite for any further development.

This guide outlines the logical workflow to achieve this characterization. We will proceed from the synthesis of the racemic mixture to its separation into individual enantiomers, followed by the definitive structural elucidation using single-crystal X-ray diffraction—the gold standard for determining absolute configuration.[][5]

Strategic Workflow: From Racemate to Resolved Crystal Structure

A successful characterization campaign requires a systematic approach. The journey from a newly synthesized compound to a fully understood 3D structure involves several critical stages, each building upon the last.

G cluster_0 Phase 1: Synthesis & Separation cluster_1 Phase 2: Crystallization & Data Collection cluster_2 Phase 3: Structure Determination & Analysis Syn Synthesis of Racemic Amine Res Chiral Resolution (Diastereomeric Salts) Syn->Res React with chiral acid Rec Recovery of Pure Enantiomers Res->Rec Fractional crystallization Cry Single Crystal Growth Rec->Cry Purified Enantiomer XRD X-ray Diffraction Data Collection Cry->XRD Mount crystal Sol Structure Solution (e.g., SHELXT) XRD->Sol Diffraction Data (.hkl) Ref Structure Refinement (e.g., SHELXL) Sol->Ref Build model Val Analysis & Validation (Absolute Config, Packing) Ref->Val Finalize model

Caption: High-level workflow for the complete structural characterization of a novel chiral amine.

Synthesis and Chiral Resolution: Isolating the Building Blocks

Synthesis of Racemic 1-(3-Bromo-5-methylphenyl)butan-1-amine

The target molecule can be synthesized via several established routes. A robust and scalable method is the reductive amination of the corresponding ketone, 3-bromo-5-methyl-valerophenone.[6]

Protocol 1: Reductive Amination

  • Imine Formation: Dissolve 3-bromo-5-methyl-valerophenone in a suitable solvent like methanol. Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.[7] Stir the mixture to facilitate the formation of the imine intermediate.

  • Reduction: In the same pot, introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up and Purification: Quench the reaction carefully with water. Perform an acid-base extraction to isolate the amine. The crude product is then purified by column chromatography to yield the racemic amine.

Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers is a critical step.[8] Fractional crystallization of diastereomeric salts is a time-tested and effective method.[9][10] This process exploits the different physical properties (like solubility) of diastereomers, which are formed by reacting the racemic amine with a single enantiomer of a chiral acid.[9][10]

Expert Insight: The choice of resolving agent is crucial. L-(+)-Tartaric acid is an excellent starting point due to its availability, low cost, and well-documented success in resolving primary amines.[9][10] The solvent system must be carefully optimized to maximize the solubility difference between the two diastereomeric salts.

G cluster_0 Separation cluster_1 Recovery Racemate Racemic Amine (R-Amine + S-Amine) Mix Solution of Diastereomeric Salts (R-Amine:R,R-Acid) (S-Amine:R,R-Acid) Racemate->Mix Acid Chiral Acid (e.g., R,R-Tartaric Acid) Acid->Mix Crystal Less Soluble Salt Crystallizes (e.g., S-Amine:R,R-Acid) Mix->Crystal Fractional Crystallization Liquor More Soluble Salt Remains in Mother Liquor (e.g., R-Amine:R,R-Acid) Mix->Liquor PureS Pure S-Amine Crystal->PureS Basification PureR Pure R-Amine Liquor->PureR Basification G cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement Mount Mount Crystal on Goniometer Screen Screen Crystal (Check Diffraction Quality) Mount->Screen Collect Full Data Collection (Rotate crystal in X-ray beam) Screen->Collect Integrate Integrate Reflections (Determine Intensities) Collect->Integrate Scale Scale & Merge Data (Create .hkl file) Integrate->Scale Solve Solve Structure (Find initial atom positions) Scale->Solve Refine Refine Model (Optimize positions, add H-atoms) Solve->Refine Validate Final Validation (Check R-factors, Flack parameter) Refine->Validate

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-1-(3-Bromo-5-methylphenyl)butan-1-amine via Ellman’s Auxiliary

Introduction & Strategic Rationale Chiral 1-arylalkylamines are ubiquitous pharmacophores in modern drug discovery, frequently serving as core scaffolds for GPCR ligands, kinase inhibitors, and allosteric modulators[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral 1-arylalkylamines are ubiquitous pharmacophores in modern drug discovery, frequently serving as core scaffolds for GPCR ligands, kinase inhibitors, and allosteric modulators[1]. The target compound, 1-(3-bromo-5-methylphenyl)butan-1-amine , features a highly versatile 3-bromo-5-methylphenyl moiety. The bromine atom provides a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling rapid structure-activity relationship (SAR) exploration.

To achieve high enantiopurity, this protocol leverages Ellman’s chiral auxiliary, (R)-tert-butanesulfinamide. This methodology is preferred over enzymatic resolution or asymmetric hydrogenation due to its predictable stereochemical outcome, scalability, and the commercial availability of both auxiliary enantiomers[1].

Mechanistic Causality & Experimental Design

As a self-validating synthetic system, every reagent and condition in this protocol is selected to maximize chemoselectivity and diastereomeric excess (de):

  • Condensation (Imine Formation): The reaction of 3-bromo-5-methylbenzaldehyde with (R)-tert-butanesulfinamide is mediated by Titanium(IV) ethoxide (Ti(OEt)₄). Unlike standard dehydrating agents (e.g., MgSO₄), Ti(OEt)₄ acts as both a potent Lewis acid to activate the aldehyde carbonyl and an irreversible water scavenger[2],[3]. This dual action is crucial to drive the equilibrium forward and prevent the hydrolysis of the highly electrophilic N-sulfinyl imine product.

  • Chemoselective Nucleophilic Addition: The substrate contains an aryl bromide, which is susceptible to halogen-metal exchange. By utilizing a Grignard reagent (propylmagnesium bromide, n-PrMgBr) rather than an alkyllithium, and maintaining a cryogenic temperature (-48 °C), the nucleophilic addition to the highly electrophilic N-sulfinyl imine outpaces any competitive halogen-metal exchange, preserving the bromo-substituent[2].

  • Stereocontrol: The high diastereoselectivity (>98% de) is governed by a highly ordered, six-membered cyclic transition state. The magnesium ion coordinates to both the imine nitrogen and the sulfinyl oxygen. The bulky tert-butyl group effectively shields one face of the imine, directing the propyl nucleophile to attack from the less sterically hindered face, yielding the desired diastereomer[2].

  • Auxiliary Cleavage: The sulfinyl group is cleanly cleaved using anhydrous HCl in methanol. The protic solvent facilitates the nucleophilic attack of chloride/methanol on the protonated sulfinyl sulfur, releasing the target amine as a stable hydrochloride salt without racemization[2],[4].

Step-by-Step Experimental Protocol

General Notes: All reactions involving organometallic reagents must be performed under an inert atmosphere (Argon or N₂) using anhydrous solvents.

Step 1: Synthesis of (R,E)-N-(3-bromo-5-methylbenzylidene)-2-methylpropane-2-sulfinamide
  • Initialization: Charge an oven-dried, argon-flushed 100 mL round-bottom flask with 3-bromo-5-methylbenzaldehyde (10.0 mmol, 1.0 eq) and anhydrous THF (25 mL).

  • Auxiliary Addition: Add (R)-tert-butanesulfinamide (10.5 mmol, 1.05 eq) to the stirring solution.

  • Activation: Dropwise, add Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 2.0 eq) via syringe at room temperature (25 °C).

  • Propagation: Stir the reaction mixture at room temperature for 12–16 hours. Self-Validation: Reaction progress must be monitored by TLC (Hexanes/EtOAc, 8:2); the imine product will appear as a distinct, UV-active spot with a lower Rf than the starting aldehyde.

  • Quench & Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO₃ (25 mL) with rapid stirring. A dense white precipitate (TiO₂) will form immediately. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL) to recover all organic material.

  • Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure N-sulfinyl imine.

Step 2: Diastereoselective Grignard Addition
  • Preparation: Dissolve the purified N-sulfinyl imine (8.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (40 mL) and cool the solution to -48 °C (dry ice/acetonitrile bath) under Argon.

  • Nucleophilic Attack: Slowly add a solution of propylmagnesium bromide (n-PrMgBr, 2.0 M in THF, 16.0 mmol, 2.0 eq) dropwise over 15 minutes to maintain the internal cryogenic temperature.

  • Propagation: Stir the mixture at -48 °C for 4 hours.

  • Quench: Quench the reaction at -48 °C by the slow addition of saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous phase with CH₂Cl₂ (3 × 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting diastereomeric mixture is typically >98:2. Purify via recrystallization or chromatography to isolate the pure (R)-N-((R)-1-(3-bromo-5-methylphenyl)butyl)-2-methylpropane-2-sulfinamide.

Step 3: Acidic Cleavage to Target Amine
  • Preparation: Dissolve the pure sulfinamide (6.0 mmol, 1.0 eq) in anhydrous Methanol (15 mL).

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (12.0 mmol, 2.0 eq) at 0 °C.

  • Propagation: Remove the ice bath and stir at room temperature for 1 hour. Self-Validation: TLC will show complete consumption of the starting material and baseline retention of the highly polar amine salt.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove volatiles.

  • Purification: Triturate the resulting solid with cold diethyl ether (2 × 10 mL) to remove the cleaved sulfinyl byproducts, yielding (R)-1-(3-bromo-5-methylphenyl)butan-1-amine hydrochloride as a highly pure white solid.

Quantitative Data & Yields

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Stereopurity
1 CondensationTi(OEt)₄, THF2512–1685–92>99% (E)-isomer
2 Grignard Additionn-PrMgBr, CH₂Cl₂-48478–85>98% de
3 Acidic Cleavage4M HCl/Dioxane, MeOH25190–95>99% ee

Synthetic Workflow

SynthesisWorkflow SM 3-Bromo-5-methylbenzaldehyde + (R)-tert-Butanesulfinamide Step1 Step 1: Condensation Ti(OEt)4, THF, 25 °C SM->Step1 Imine (R,E)-N-(3-bromo-5-methylbenzylidene) -2-methylpropane-2-sulfinamide Step1->Imine Step2 Step 2: Nucleophilic Addition n-PrMgBr, CH2Cl2, -48 °C Imine->Step2 TS Six-Membered Cyclic Transition State (Mg coordinates to Sulfinyl Oxygen) Step2->TS Sulfinamide (R)-N-((R)-1-(3-bromo-5-methylphenyl) butyl)-2-methylpropane-2-sulfinamide TS->Sulfinamide Step3 Step 3: Acidic Cleavage 4M HCl in Dioxane, MeOH, 25 °C Sulfinamide->Step3 Product (R)-1-(3-Bromo-5-methylphenyl) butan-1-amine Hydrochloride Step3->Product

Workflow for the enantioselective synthesis of 1-(3-bromo-5-methylphenyl)butan-1-amine.

References

  • Asymmetric Synthesis of Amines - Ellman Laboratory | Yale University | 1

  • N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines | Accounts of Chemical Research | 2

  • N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement | Organic Chemistry Portal | 3

  • Preparation of Enantioenriched Homoallylic Primary Amines | Organic Syntheses | 4

Sources

Application

NMR spectroscopy characterization of 1-(3-Bromo-5-methylphenyl)butan-1-amine

An Application Note for the Comprehensive NMR Spectroscopic Characterization of 1-(3-Bromo-5-methylphenyl)butan-1-amine Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive NMR Spectroscopic Characterization of 1-(3-Bromo-5-methylphenyl)butan-1-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This application note presents a comprehensive guide for the structural elucidation of 1-(3-Bromo-5-methylphenyl)butan-1-amine, a substituted aromatic amine of interest in synthetic chemistry and drug development. We detail a multi-faceted approach employing one-dimensional (1D) ¹H and ¹³C NMR, complemented by two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. This guide explains the causality behind experimental choices, provides detailed, field-proven protocols, and offers a systematic interpretation of the spectral data to achieve an unambiguous structural assignment. The methodology described herein serves as a robust template for the characterization of similarly complex small molecules.

Introduction: The Rationale for Multi-dimensional NMR

The structural confirmation of a molecule like 1-(3-Bromo-5-methylphenyl)butan-1-amine, which contains multiple distinct spin systems—a substituted aromatic ring and a flexible aliphatic chain—requires a detailed and systematic analytical approach. While 1D ¹H NMR provides initial information on proton environments, multiplicity, and relative abundance, its interpretation can be ambiguous, especially in regions with overlapping signals.[3] 1D ¹³C NMR reveals the number of unique carbon environments but lacks direct connectivity information.[4][5]

To overcome these limitations, a suite of NMR experiments is necessary for complete and confident structural determination.[1]

  • ¹H NMR: Provides the foundational proton map.

  • ¹³C{¹H} NMR: Offers a count of non-equivalent carbons.

  • ¹H-¹H COSY: Establishes proton-proton coupling networks, which is essential for tracing the connectivity of the butylamine side chain.[4]

  • ¹H-¹³C HSQC: Directly correlates each proton with its attached carbon, bridging the information from ¹H and ¹³C spectra and resolving ambiguities.[4][6]

This guide will walk through the acquisition and interpretation of these spectra to build a complete, validated structural picture of the target molecule.

Experimental Design and Protocols

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Materials and Equipment
  • Analyte: 1-(3-Bromo-5-methylphenyl)butan-1-amine (15-25 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃, 0.7 mL). CDCl₃ is chosen for its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual signal.[7] For primary amines, proton exchange with residual water or self-association can broaden the N-H signals. While CDCl₃ is often sufficient, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative to sharpen N-H signals due to its ability to slow proton exchange rates.[8]

  • Internal Standard: Tetramethylsilane (TMS), typically pre-dissolved in the deuterated solvent (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Detailed Experimental Workflow

The overall process from sample preparation to final structural assignment is a systematic workflow designed to ensure data integrity and confident interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh 15-25 mg of Analyte B Dissolve in ~0.7 mL CDCl3 A->B C Transfer to 5 mm NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C{¹H} NMR F 2D ¹H-¹H COSY G 2D ¹H-¹³C HSQC H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) G->H I Assign ¹³C Signals (Chemical Shift) J Confirm H-H Connectivity (COSY Cross-peaks) K Link Protons to Carbons (HSQC Cross-peaks) L Final Structure Confirmation K->L

Figure 1: A comprehensive workflow for the NMR characterization of small molecules.

Protocol 1: Sample Preparation
  • Accurately weigh 15-25 mg of 1-(3-Bromo-5-methylphenyl)butan-1-amine into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ containing TMS.

  • Gently vortex or swirl the vial until the sample is fully dissolved.

  • Transfer the solution into a standard 5 mm NMR tube.

Protocol 2: 1D ¹H NMR Acquisition
  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum with typical parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 3: 1D ¹³C{¹H} NMR Acquisition
  • Use the same locked and shimmed sample.

  • Acquire the proton-decoupled ¹³C spectrum:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 512-2048 (due to the low natural abundance of ¹³C).[9]

  • Process the data and reference the spectrum to the CDCl₃ solvent signal at δ 77.16 ppm.

Protocol 4: 2D NMR Acquisition (COSY & HSQC)
  • COSY (¹H-¹H Correlation):

    • Pulse Program: Standard COSY sequence (cosygpmf).

    • Parameters: Acquire data with appropriate spectral widths in both dimensions, typically using 256-512 increments in the F1 dimension and 8-16 scans per increment.

  • HSQC (¹H-¹³C Correlation):

    • Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

    • Parameters: Set the ¹H spectral width to ~16 ppm and the ¹³C spectral width to ~180 ppm. Use 256-512 increments in the F1 dimension and 16-64 scans per increment.

  • Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.

Spectral Data Interpretation and Structural Assignment

For clarity, the atoms of 1-(3-Bromo-5-methylphenyl)butan-1-amine are numbered as shown below. This numbering scheme will be used for all spectral assignments.

(A generic image would be placed here showing the structure with numbered atoms)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides the first layer of structural evidence, detailing the chemical environment and connectivity of protons.

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H100.9 - 1.0Triplet (t)~7.43HTerminal methyl group in an aliphatic chain, split by two H9 protons (n+1 rule).[10][11]
H91.3 - 1.5Sextet or Multiplet (m)~7.42HMethylene group coupled to H10 (3 protons) and H8 (2 protons).
H81.6 - 1.8Multiplet (m)~7.22HMethylene group adjacent to the chiral center, coupled to H9 and H7.
C11-CH₃2.3 - 2.4Singlet (s)-3HMethyl group attached to an aromatic ring.[12]
NH₂1.5 - 2.5Broad Singlet (br s)-2HAmine protons; chemical shift is variable and signal is often broad due to exchange.[13]
H73.9 - 4.1Triplet (t)~7.21HBenzylic methine proton, deshielded by the aromatic ring and the amine group, split by two H8 protons.
H2, H4, H67.1 - 7.4Multiplets (m)-3HAromatic protons. Their specific shifts are influenced by the bromo and methyl substituents.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule.

Carbon(s) Predicted δ (ppm) Rationale
C10~14.0Terminal aliphatic methyl carbon.
C11~21.5Aromatic methyl carbon.
C9~19.5Aliphatic methylene carbon.
C8~40.0Aliphatic methylene carbon adjacent to the chiral center.
C7~55.0Benzylic methine carbon, attached to the nitrogen atom.
C3~122.5Aromatic carbon directly attached to bromine (ipso-carbon).[14]
C5~139.0Aromatic carbon attached to the methyl group (ipso-carbon).
C2, C4, C6125.0 - 132.0Aromatic CH carbons.
C1~145.0Quaternary aromatic carbon attached to the butylamine side chain (ipso-carbon).
2D NMR Analysis: Confirming Connectivity

2D NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra into the final, correct structure.[15][16]

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing the carbon backbone.

Figure 2: Key COSY correlations expected for the butylamine side chain.

  • A cross-peak between the signal at ~0.9 ppm (H10) and ~1.4 ppm (H9) confirms their adjacency.

  • A cross-peak between ~1.4 ppm (H9) and ~1.7 ppm (H8) continues the chain.

  • Finally, a cross-peak between ~1.7 ppm (H8) and the downfield signal at ~4.0 ppm (H7) completes the assignment of the entire butylamine spin system.

The HSQC experiment provides definitive proof of direct, one-bond C-H connections, resolving any remaining ambiguities from the 1D spectra.[1][4]

Figure 3: Key HSQC correlations linking protons to their directly attached carbons.

  • The proton signal for the terminal methyl group (H10, ~0.9 ppm) will show a correlation to the carbon signal at ~14.0 ppm (C10).

  • The benzylic methine proton (H7, ~4.0 ppm) will correlate to the carbon at ~55.0 ppm (C7).

  • The aromatic methyl protons (H11, ~2.3 ppm) will correlate to the carbon at ~21.5 ppm (C11).

  • Each aromatic proton (H2, H4, H6) will correlate to its respective aromatic carbon in the 125.0-132.0 ppm range, aiding in their specific assignment.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, the complete and unambiguous structural characterization of 1-(3-Bromo-5-methylphenyl)butan-1-amine can be confidently achieved. The ¹H and ¹³C spectra provide the fundamental framework of proton and carbon environments, while COSY and HSQC experiments deliver the critical connectivity information required to assemble the molecular puzzle. This integrated NMR approach represents a gold standard in synthetic chemistry and pharmaceutical development for the rigorous validation of molecular structures.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin. [Link]

  • PubChem. (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2012). Supporting information for Physical Chemistry Chemical Physics. [Link]

  • Grate, V. K., et al. (2020). NMR Characterization of RNA Small Molecule Interactions. PMC, NIH. [Link]

  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry. [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • JEOL. HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • A-Level Chemistry. (2026). ¹H NMR (AQA A Level Chemistry): Revision Note. [Link]

  • ResearchGate. (2025). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. [Link]

  • ResearchGate. Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. [Link]

  • La Trobe University. (2025). Small Molecule Structure Characterisation. [Link]

  • NIST. Benzene, 1-(bromomethyl)-4-methyl-. WebBook. [Link]

  • University of Nigeria. Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2025). Nuclear Magnetic ResonanceVolume 51. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis. [Link]

  • Michigan State University. Nuclear Magnetic Resonance Spectroscopy Chapter 14. [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • PubChem. 1-Phenylbutan-1-amine. National Center for Biotechnology Information. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • University of Puget Sound. The four facets of ¹H NMR spectroscopy. [Link]

  • Chemistry Stack Exchange. (2014). Assigning Carbon NMR. [Link]

  • Scientific Research Publishing. (2014). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • e-PG Pathshala. ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). 5.7: Spin-Spin Splitting in Proton NMR Spectra. [Link]

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Method

Catalytic Amination Pathways for the Synthesis of 1-(3-Bromo-5-methylphenyl)butan-1-amine: A Senior Application Scientist's Guide

This technical guide provides a comprehensive overview of modern catalytic amination strategies for the synthesis of the chiral amine, 1-(3-Bromo-5-methylphenyl)butan-1-amine. This compound serves as a valuable building...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of modern catalytic amination strategies for the synthesis of the chiral amine, 1-(3-Bromo-5-methylphenyl)butan-1-amine. This compound serves as a valuable building block for drug discovery and development, necessitating efficient and selective synthetic routes. This document explores three principal catalytic pathways: Palladium-catalyzed Buchwald-Hartwig amination, diastereoselective and enantioselective reductive amination, and biocatalytic transamination. Each section delves into the underlying mechanistic principles, provides detailed, field-proven protocols, and offers insights into the rationale behind experimental design.

Introduction: The Central Role of Catalytic Amination in Pharmaceutical Synthesis

The introduction of a nitrogen atom into an organic framework is a cornerstone of medicinal chemistry. Arylamines, in particular, are prevalent motifs in a vast array of pharmaceuticals. The target molecule, 1-(3-Bromo-5-methylphenyl)butan-1-amine, possesses a chiral center, adding a layer of complexity to its synthesis. Traditional methods for C-N bond formation often require harsh conditions and suffer from limited substrate scope and poor functional group tolerance.[1] Modern catalytic methods have revolutionized this field, offering milder, more efficient, and highly selective alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic tools.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed cross-coupling of amines with aryl halides.[1][2] This approach is particularly well-suited for the late-stage functionalization of complex molecules.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins the rational selection of reaction components.[1][3] Understanding this mechanism is crucial for troubleshooting and optimization.

Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (1-(3-Bromo-5-methylphenyl)butan-1-amine) ArylHalide->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch Amine R₂NH (Ammonia or equivalent) Amine->LigandExch PdAmido L-Pd(II)(Ar)(NR₂) LigandExch->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Target Amine) RedElim->Product Base Base (e.g., NaOtBu) Base->LigandExch Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, RuPhos), are often employed to promote the reductive elimination step and prevent catalyst decomposition.[3][4] The base plays a crucial role in deprotonating the amine, facilitating its coordination to the palladium center.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[5]

Protocol: Buchwald-Hartwig Amination with Ammonia

This protocol describes a general procedure for the amination of an aryl bromide with ammonia, which can be adapted for the synthesis of the target primary amine.

Materials:

  • 1-(3-Bromo-5-methylphenyl)butan-1-amine (or the corresponding aryl bromide precursor) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Ammonia (0.5 M solution in 1,4-dioxane, 4.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To the oven-dried Schlenk tube, add the aryl bromide, Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the ammonia solution in dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

Low yields can often be attributed to catalyst deactivation.[2] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[2] If the reaction is sluggish, screening different ligands and bases may be necessary.[2][6]

Pathway 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[7][8] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ.[7]

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond.

Ketone 1-(3-Bromo-5-methylphenyl) butan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine NH₃ Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine -H₂O Product 1-(3-Bromo-5-methylphenyl) butan-1-amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product Reduction

Caption: General workflow for reductive amination.

The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is mild enough to not reduce the starting ketone or aldehyde but is effective at reducing the iminium ion intermediate.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[7]

Protocol: Asymmetric Reductive Amination

To address the chirality of the target molecule, an asymmetric approach is required. This can be achieved through diastereoselective reductive amination using a chiral amine or, more elegantly, through enantioselective reductive amination using a chiral catalyst.

Materials:

  • 1-(3-Bromo-5-methylphenyl)butan-1-one (1.0 mmol)

  • Ammonium acetate (10.0 mmol)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.05 mmol, 5 mol%)

  • Hantzsch ester (1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To the oven-dried reaction vial, add 1-(3-Bromo-5-methylphenyl)butan-1-one, ammonium acetate, and the chiral phosphoric acid catalyst under an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the Hantzsch ester to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 40-60 °C) and monitor its progress by TLC or chiral HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched amine.

Pathway 3: Biocatalytic Amination using Transaminases

Enzyme-catalyzed reactions offer an environmentally friendly and highly selective alternative for the synthesis of chiral amines.[9] Transaminases (TAs), also known as aminotransferases, are particularly powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.

Mechanistic Rationale

Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor to transfer an amino group from an amine donor (e.g., isopropylamine or an amino acid) to a ketone acceptor. The reaction proceeds through a "ping-pong" mechanism involving the formation of a pyridoxamine-5'-phosphate (PMP) intermediate.

cluster_0 Half-Reaction 1 cluster_1 Half-Reaction 2 E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP Ketone_product Ketone Byproduct (e.g., Acetone) E_PMP->Ketone_product E_PMP2 Enzyme-PMP Ketone_substrate Ketone Substrate (1-(3-Bromo-5-methylphenyl)butan-1-one) Ketone_substrate->E_PMP2 ChiralAmine Chiral Amine Product E_PLP2 Enzyme-PLP (Regenerated) E_PMP2->E_PLP2 E_PLP2->ChiralAmine

Caption: Ping-pong mechanism of transaminase-catalyzed amination.

The stereochemical outcome of the reaction is determined by the specific transaminase used, with both (R)- and (S)-selective enzymes being commercially available or readily engineered.[9] The reaction equilibrium can be unfavorable, and strategies to drive the reaction to completion often involve using a large excess of the amine donor or removing the ketone byproduct.[10]

Protocol: Transaminase-Catalyzed Asymmetric Amination

This protocol provides a general procedure for the biocatalytic amination of a prochiral ketone.

Materials:

  • 1-(3-Bromo-5-methylphenyl)butan-1-one (1.0 mmol)

  • (R)- or (S)-selective Transaminase (commercially available, e.g., from Codexis® or other suppliers)

  • Isopropylamine (amine donor, typically a large excess, e.g., 10-20 equiv)

  • Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO, to aid substrate solubility)

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a buffer solution containing the PLP cofactor.

  • In the reaction vessel, dissolve the transaminase enzyme in the buffer solution.

  • Add the ketone substrate, which may be pre-dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

  • Add the isopropylamine donor to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle agitation.

  • Monitor the reaction progress by chiral HPLC to determine both the conversion and the enantiomeric excess (% ee) of the product.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to extract the product.

  • Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or crystallization.

Comparison of Catalytic Amination Pathways

The selection of the optimal synthetic route depends on several factors, including the desired scale of the synthesis, cost considerations, and the availability of starting materials and catalysts.

FeatureBuchwald-Hartwig AminationReductive AminationBiocatalytic Transamination
Starting Material Aryl HalideKetone/AldehydeKetone
Amine Source Ammonia or Primary/Secondary AmineAmmonia or Primary/Secondary AmineAmine Donor (e.g., Isopropylamine)
Stereocontrol Not inherently stereoselectiveAsymmetric catalysts or chiral auxiliariesHighly enantioselective enzymes
Reaction Conditions Typically elevated temperaturesGenerally mildMild (near ambient temperature and neutral pH)
Key Reagents Palladium catalyst, phosphine ligand, strong baseReducing agent (e.g., NaBH₃CN), chiral catalyst (for asymmetric version)Transaminase enzyme, PLP cofactor
Advantages Broad substrate scope, good functional group toleranceOne-pot procedure, versatileHigh enantioselectivity, environmentally friendly
Disadvantages Cost of palladium and ligands, sensitivity to air and moistureStoichiometric reducing agents, potential for side reactionsLimited substrate scope for wild-type enzymes, equilibrium limitations

Conclusion

The synthesis of 1-(3-Bromo-5-methylphenyl)butan-1-amine can be approached through several powerful catalytic amination strategies. The Buchwald-Hartwig amination offers a robust method for the direct coupling of an amine to the aryl bromide core. Reductive amination provides a versatile one-pot conversion from the corresponding ketone, with well-established asymmetric variants for controlling stereochemistry. Finally, biocatalytic transamination stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. The choice of the most suitable pathway will be dictated by the specific requirements of the research or development program, including scale, cost, and desired optical purity. This guide provides the foundational knowledge and practical protocols to enable the successful implementation of these advanced catalytic methods.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Enzymatic reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC. [Link]

  • A Nucleophilic Strategy for Enantioselective Intermolecular α-Amination: Access to Enantioenriched α-Arylamino Ketones. PMC. [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. PMC. [Link]

  • One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate. PMC. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Asymmetric Transfer Hydrogenation. IntechOpen. [Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. [Link]

  • Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor. [Link]

  • Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters. [Link]

  • Enzymatic Synthesis of Chiral Amines Using ω-Transaminases, Amine Oxidases, and the Berberine Bridge Enzyme. ResearchGate. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. KAUST Repository. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving 1-(3-Bromo-5-methylphenyl)butan-1-amine

Introduction In the landscape of modern drug discovery and chemical biology, the characterization of novel small molecules is a critical first step towards understanding their therapeutic potential. This document provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the characterization of novel small molecules is a critical first step towards understanding their therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel compound, 1-(3-Bromo-5-methylphenyl)butan-1-amine . Given the nascent understanding of this molecule's biological activity, this guide is structured to provide a logical, stepwise approach to elucidating its cellular effects. We will begin with foundational cytotoxicity profiling and progress to more mechanistic assays, offering insights into the rationale behind each experimental choice.

The protocols outlined herein are designed to be robust and self-validating, providing a solid framework for generating high-quality, reproducible data. By following these guidelines, researchers can systematically explore the bioactivity of 1-(3-Bromo-5-methylphenyl)butan-1-amine and lay the groundwork for more advanced preclinical studies.

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Effects

The initial assessment of any novel compound involves determining its impact on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and identifying cell lines that are sensitive to the compound's effects.

Rationale for Initial Cytotoxicity Screening

Before delving into specific mechanisms of action, it is essential to determine the concentration range at which 1-(3-Bromo-5-methylphenyl)butan-1-amine exhibits biological activity. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death or inhibit cell growth. This data is fundamental for designing all subsequent experiments. Cell-based assays are instrumental in these initial stages, offering a more physiologically relevant context than biochemical assays.[1][2][3][4]

Experimental Workflow for Cytotoxicity Profiling

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound across a panel of cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare stock solution of 1-(3-Bromo-5-methylphenyl)butan-1-amine in DMSO Compound_Treatment Treat cells with a serial dilution of the compound Compound_Prep->Compound_Treatment Cell_Culture Culture and maintain a panel of cancer and non-cancerous cell lines Cell_Seeding Seed cells into 96-well plates and allow to adhere overnight Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, and 72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT or similar viability assay Incubation->MTT_Assay Read_Plate Measure absorbance using a plate reader MTT_Assay->Read_Plate Data_Analysis Calculate % viability and determine IC50 values Read_Plate->Data_Analysis

Caption: Workflow for determining the cytotoxicity of 1-(3-Bromo-5-methylphenyl)butan-1-amine.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 1-(3-Bromo-5-methylphenyl)butan-1-amine

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., WI-38)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-(3-Bromo-5-methylphenyl)butan-1-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Interpreting the Data

The IC50 values will provide a quantitative measure of the compound's potency. A lower IC50 value indicates higher potency. Comparing the IC50 values across different cell lines can reveal potential selectivity.

Cell LineTypeHypothetical IC50 (µM) at 48h
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HepG2Liver Cancer8.9
WI-38Normal Lung Fibroblast> 100

This is example data and does not reflect actual experimental results.

Part 2: Mechanistic Investigations - Apoptosis and Cell Cycle Analysis

Once the cytotoxic effects are established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which small molecules exert their anticancer effects.

Rationale for Apoptosis and Cell Cycle Assays

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. Assays that measure markers of apoptosis or perturbations in the cell cycle can provide valuable insights into the compound's mechanism of action.

Experimental Workflow for Mechanistic Studies

Mechanistic_Workflow cluster_prep Preparation cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis Select_Cells Select a sensitive cell line (based on IC50 values) Compound_Treatment Treat cells with the compound at IC50 and 2x IC50 concentrations Select_Cells->Compound_Treatment AnnexinV_PI_Staining Stain cells with Annexin V-FITC and Propidium Iodide (PI) Compound_Treatment->AnnexinV_PI_Staining Cell_Fixation Fix cells in ethanol Compound_Treatment->Cell_Fixation Flow_Cytometry_Apop Analyze by flow cytometry AnnexinV_PI_Staining->Flow_Cytometry_Apop PI_Staining_RNase Stain with PI and treat with RNase Cell_Fixation->PI_Staining_RNase Flow_Cytometry_CC Analyze by flow cytometry PI_Staining_RNase->Flow_Cytometry_CC Target_Pathway_Workflow cluster_target Target Engagement cluster_downstream Downstream Effects Cell_Lysis Treat cells and prepare cell lysates Western_Blot Perform Western blot for phospho-ERK and total ERK Cell_Lysis->Western_Blot Gene_Expression Analyze expression of downstream target genes (e.g., c-Fos) by qPCR Cell_Lysis->Gene_Expression

Caption: Workflow for assessing target engagement and downstream pathway modulation.

Detailed Protocol: Western Blot for MAPK Pathway Activation

This protocol will assess the phosphorylation status of ERK, a key downstream effector in the MAPK pathway. A decrease in phospho-ERK levels upon compound treatment would suggest inhibition of the pathway.

Materials:

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat a sensitive cell line with 1-(3-Bromo-5-methylphenyl)butan-1-amine at various concentrations for a short duration (e.g., 1-2 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the initial characterization of 1-(3-Bromo-5-methylphenyl)butan-1-amine. By progressing from broad phenotypic assays to more focused mechanistic studies, researchers can efficiently gather the critical data needed to understand the compound's biological activity and potential for further development. The provided protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.

References

  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. MDPI. Available at: [Link]

  • (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine | C11H14BrN | CID - PubChem. PubChem. Available at: [Link]

  • A review for cell-based screening methods in drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Vipergen. Available at: [Link]

  • Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones? - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins using the InCE - Agilent. Agilent. Available at: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. MDPI. Available at: [Link]

  • Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - Beilstein Journals. Beilstein Journals. Available at: [Link]

  • 1-(3-Aminophenyl)butan-1-one | C10H13NO | CID 137288 - PubChem. PubChem. Available at: [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science. Medicine Science. Available at: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.Google Patents.
  • Cell-based assays on the rise | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies | BioAgilytix. BioAgilytix. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylphenyl)butan-1-amine

Welcome to our dedicated technical support guide for the synthesis of 1-(3-Bromo-5-methylphenyl)butan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who may...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(3-Bromo-5-methylphenyl)butan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving optimal yields and purity for this substituted phenethylamine derivative. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed, field-proven protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 1-(3-Bromo-5-methylphenyl)butan-1-amine?

The most prevalent and robust method for preparing this primary amine is through the reductive amination of the corresponding ketone precursor, 1-(3-bromo-5-methylphenyl)butan-1-one.[1][2][3] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[3][4] This approach is generally preferred over methods like direct alkylation of ammonia, which are difficult to control and often lead to mixtures of primary, secondary, and tertiary amines.[2]

Q2: What are the critical starting materials and reagents for this synthesis?

The key components for the reductive amination pathway are:

  • Carbonyl Source: 1-(3-bromo-5-methylphenyl)butan-1-one.

  • Amine Source: An excess of an ammonia surrogate is crucial for maximizing the yield of the primary amine.[3][5] Ammonium acetate or ammonium chloride are commonly used.[3]

  • Reducing Agent: A hydride source that selectively reduces the C=N bond of the imine intermediate over the C=O bond of the starting ketone.[2][6]

  • Solvent: A suitable solvent that can dissolve the reactants and does not interfere with the reaction. Protic solvents like methanol or aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[1][4]

Q3: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis typically stem from one or more of the following issues:

  • Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine. This can be due to inadequate concentration of the ammonia source or improper pH.[4][7]

  • Competitive Ketone Reduction: The reducing agent may be reducing the starting ketone to the corresponding alcohol (1-(3-bromo-5-methylphenyl)butan-1-ol) faster than it reduces the imine.[2][6]

  • Formation of Secondary Amine Byproduct: The desired primary amine product can act as a nucleophile, reacting with another molecule of the starting ketone to form a secondary amine byproduct.[7][8]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all negatively impact the reaction efficiency.

  • Degradation of Reagents: The reducing agent may have degraded upon storage, losing its activity.[7]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low Conversion of Starting Ketone with No Major Byproducts

Observation: TLC or LC-MS analysis shows a significant amount of unreacted 1-(3-bromo-5-methylphenyl)butan-1-one, even after extended reaction times.

Root Cause Analysis: This issue points directly to inefficient formation of the imine intermediate. Imine formation is a reversible condensation reaction, and the equilibrium must be shifted towards the product.[2][4]

Recommended Solutions:

  • Increase Ammonia Concentration: Use a large excess (7-15 equivalents) of the ammonia source, such as ammonium acetate. This helps drive the equilibrium towards imine formation according to Le Châtelier's principle.[7]

  • Optimize pH: Imine formation is typically catalyzed by mild acid (pH 4-6).[2][4] If using ammonium chloride, the reaction may be too acidic, which can protonate the ammonia source and render it non-nucleophilic. Ammonium acetate often provides a suitable buffering effect.[4] Adding a small amount of acetic acid can be beneficial, but excess acid can decompose some hydride reducing agents.[4]

  • Remove Water: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. This removes the water byproduct from the imine formation step, further shifting the equilibrium to the right.[7]

Problem 2: Significant Formation of Alcohol Byproduct

Observation: A major byproduct is identified as 1-(3-bromo-5-methylphenyl)butan-1-ol.

Root Cause Analysis: This occurs when the reducing agent is not selective enough and reduces the ketone's carbonyl group. This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄) under conditions that favor ketone reduction.[2][6]

Recommended Solutions:

  • Switch to a Selective Reducing Agent: The choice of reducing agent is critical.[6] Use a milder, more selective reagent that preferentially reduces the protonated imine (iminium ion) over the ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for reductive aminations. It is less basic than other hydrides and tolerates mildly acidic conditions, making it highly effective for one-pot reactions.[1][6]

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for this transformation. It is stable at acidic pH (3-4) but is highly toxic (cyanide source) and requires careful handling and quenching.[2][3][4]

  • Control the Reaction Sequence: If using NaBH₄, adopt a two-step procedure. First, allow the imine to form completely by stirring the ketone and ammonia source for several hours (monitor by TLC). Then, cool the reaction and add the NaBH₄. This minimizes the time the ketone and reducing agent are present together.[1]

Reducing AgentTypical SolventSelectivityProsCons
NaBH(OAc)₃ DCE, DCM, THFHigh for Imine/IminiumMild, effective in one-pot, non-toxic byproducts.[1][6]More expensive, moisture-sensitive.
NaBH₃CN Methanol, THFHigh for Imine/IminiumStable in mild acid, well-established.[2][4]Highly toxic (cyanide), requires careful quenching.
NaBH₄ Methanol, EthanolModerateInexpensive, readily available.Can reduce the starting ketone, less stable in acid.[2]
H₂ / Catalyst Methanol, EthanolVariable"Green" method, high atom economy.Requires specialized high-pressure equipment, potential for de-bromination.
Problem 3: Formation of Secondary Amine Byproduct

Observation: A higher molecular weight byproduct is detected, consistent with the structure of bis-[1-(3-bromo-5-methylphenyl)butyl]amine.

Root Cause Analysis: The desired primary amine product is nucleophilic and competes with ammonia to react with the remaining starting ketone, forming a new imine that is subsequently reduced to a secondary amine.[7][8]

Recommended Solutions:

  • Maximize Ammonia Source Stoichiometry: As with inefficient imine formation, using a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate) is the most effective way to mitigate this side reaction.[7] The high concentration of ammonia ensures it is the dominant nucleophile, statistically favoring the formation of the primary amine.

  • Control Reagent Addition: If possible, add the ketone slowly to a mixture of the ammonia source and the reducing agent. This maintains a low concentration of the ketone, reducing the likelihood of the primary amine product encountering an unreacted ketone molecule.

Visualizing the Workflow and Troubleshooting Logic

A clear understanding of the process flow and decision-making is essential for efficient optimization.

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Ketone 1-(3-Br-5-Me-Ph)butan-1-one Mix Mix & Stir (Imine Formation) Ketone->Mix Ammonia Ammonium Acetate (10 eq) Ammonia->Mix Solvent DCE or MeOH Solvent->Mix AddReducer Add NaBH(OAc)₃ (1.5 eq) Mix->AddReducer Allow time for imine formation Stir Stir at RT (Monitor by TLC) AddReducer->Stir Quench Quench (e.g., sat. NaHCO₃) Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Acid-Base Extraction or Column Chromatography Extract->Purify FinalProduct Final Product Purify->FinalProduct

Caption: One-pot reductive amination workflow.

TroubleshootingTree Start Low Yield Observed C1 High Starting Material? Start->C1 C2 Alcohol Byproduct? Start->C2 C3 Secondary Amine Byproduct? Start->C3 S1 Increase NH₄OAc conc. Add Molecular Sieves Optimize pH (4-6) C1->S1 YES S2 Use NaBH(OAc)₃ or NaBH₃CN Two-step procedure if using NaBH₄ C2->S2 YES S3 Use large excess of NH₄OAc (10-20 eq) Slow addition of ketone C3->S3 YES

Caption: Troubleshooting decision tree for low yield.

Recommended Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride for a safe, efficient, and high-yielding synthesis.

Materials:

  • 1-(3-bromo-5-methylphenyl)butan-1-one (1.0 eq)

  • Ammonium acetate (NH₄OAc, 10 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3-bromo-5-methylphenyl)butan-1-one (1.0 eq) and ammonium acetate (10 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Imine Formation: Stir the suspension at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone has been consumed (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with the organic solvent (DCM or ethyl acetate).

  • Workup - Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by standard column chromatography on silica gel. Alternatively, an acid-base extraction can be highly effective: dissolve the crude oil in ether or ethyl acetate, extract with 1M HCl, wash the aqueous layer with ether, basify the aqueous layer with 2M NaOH, and then extract the free amine back into ether or ethyl acetate.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]1]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]2]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]3]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Retrieved from [Link]8]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]6]

  • Ragaini, F., & Cenini, S. (2021). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Retrieved from [Link]5]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(3-Bromo-5-methylphenyl)butan-1-amine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the low aqueous solubility of the compound 1-(3-Bromo-5-methylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the low aqueous solubility of the compound 1-(3-Bromo-5-methylphenyl)butan-1-amine. The information presented herein is curated from established scientific principles and field-proven methodologies to ensure both technical accuracy and practical applicability in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine that influence its solubility?

A1: The aqueous solubility of 1-(3-Bromo-5-methylphenyl)butan-1-amine is primarily governed by its molecular structure. Key influencing factors include:

  • Aromatic Ring and Halogen Substitution: The presence of a bromo- and methyl-substituted phenyl group contributes significantly to the molecule's lipophilicity (hydrophobicity), which is a primary reason for its poor water solubility.[1]

  • Alkyl Chain: The butan-1-amine side chain, while containing a polar amine group, also possesses a nonpolar four-carbon alkyl chain that further enhances its lipophilic character.

  • Primary Amine Group: The amine group (-NH2) is a basic functional group.[2] This property is critical as it allows for protonation and salt formation, which can be leveraged to improve aqueous solubility.[3][4][5]

Based on available data for the (S)-enantiomer, the compound has a molecular weight of 242.16 g/mol and a calculated LogP of 3.557, indicating a high degree of lipophilicity and consequently low aqueous solubility.[6]

Q2: Has the aqueous solubility of this specific compound been reported?

Q3: What are the initial, simple steps I can take to try and dissolve this compound in an aqueous buffer?

A3: For initial attempts, focus on simple and direct methods before moving to more complex formulation strategies:

  • pH Adjustment: Since the molecule contains a basic amine group, lowering the pH of the aqueous medium will lead to its protonation, forming a more soluble ammonium salt.[4][5] Start by preparing a stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into aqueous buffers with progressively lower pH values (e.g., pH 6, 5, 4).

  • Gentle Heating and Agitation: Applying gentle heat (e.g., 37-40°C) and constant agitation (e.g., stirring or sonication) can help overcome the initial energy barrier for dissolution. However, be cautious of potential degradation at elevated temperatures.

In-Depth Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.

This is a common observation for highly lipophilic compounds and indicates that the aqueous medium cannot sustain the compound's solubility at the target concentration.

start Precipitation Observed ph_check Is the aqueous buffer pH < pKa of the amine? start->ph_check cosolvent Introduce a Cosolvent System ph_check->cosolvent No cyclodextrin Utilize Cyclodextrin Complexation ph_check->cyclodextrin Yes cosolvent->cyclodextrin Ineffective success Solubility Achieved cosolvent->success Effective surfactant Consider Surfactant-based Formulations cyclodextrin->surfactant Ineffective cyclodextrin->success Effective surfactant->success Effective failure Further Formulation Strategies Needed surfactant->failure Ineffective

Caption: Decision workflow for addressing precipitation.

The primary amine on 1-(3-Bromo-5-methylphenyl)butan-1-amine is a weak base. By lowering the pH of the aqueous solution, the amine group becomes protonated, forming a positively charged ammonium ion. This ion can then form a salt with a counter-ion from the buffer (e.g., chloride, acetate), which will have significantly higher aqueous solubility than the free base form.[4][5]

Experimental Protocol:

  • Determine the pKa: If not known, estimate the pKa of the primary amine using computational tools or by analogy to similar structures. The pKa of aniline is approximately 4.6, but alkyl substitution will increase this value.

  • Prepare Buffers: Prepare a series of buffers with pH values at least 1-2 units below the estimated pKa (e.g., acetate buffers at pH 4.0, 4.5, 5.0).

  • Titration Method:

    • Prepare a concentrated stock solution of the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

    • Slowly add the stock solution to the stirred aqueous buffer.

    • Monitor for any signs of precipitation. The pH at which the compound remains in solution at the desired concentration is the optimal pH for that buffer system.

Parameter Condition 1 Condition 2 Condition 3
Buffer PhosphateAcetateCitrate
pH 7.45.04.0
Observed Solubility Very Low (Precipitation)ModerateHigh

Table 1: Illustrative effect of pH on the solubility of an amine-containing compound.

Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[3][8][9]

Experimental Protocol:

  • Select Cosolvents: Common biocompatible cosolvents include ethanol, propylene glycol, polyethylene glycol (PEG 300 or 400), and glycerin.[8][9]

  • Prepare Cosolvent Mixtures: Create a range of aqueous buffer (at an optimized pH from Method 1) and cosolvent mixtures. Start with low percentages of the cosolvent (e.g., 5%, 10%, 20% v/v) and increase as needed.

  • Solubility Determination: Add the compound to these mixtures and determine the concentration at which it remains soluble.

Note: Be mindful that high concentrations of cosolvents can sometimes impact biological assays.[10]

Issue 2: The required concentration for my experiment cannot be achieved even with pH and cosolvent optimization.

When simple methods are insufficient, more advanced formulation strategies are necessary to significantly enhance solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble molecules, like 1-(3-Bromo-5-methylphenyl)butan-1-amine, within their hydrophobic core, forming an inclusion complex that has greatly enhanced aqueous solubility.[11][12][13][14]

Experimental Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[11]

  • Prepare the Complex:

    • Kneading Method: Make a paste of the compound and the cyclodextrin with a small amount of water or a water-alcohol mixture. Knead thoroughly and then dry.

    • Solution Method: Dissolve the cyclodextrin in the aqueous buffer. Slowly add a concentrated solution of the compound (in a minimal amount of organic solvent) to the cyclodextrin solution while stirring vigorously.

  • Characterization (Optional but Recommended): Techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.

start Select Cyclodextrin (e.g., HP-β-CD) prepare_cd_sol Prepare Aqueous Cyclodextrin Solution start->prepare_cd_sol mix Slowly Add Drug Stock to CD Solution with Stirring prepare_cd_sol->mix prepare_drug_stock Prepare Concentrated Drug Stock (in organic solvent) prepare_drug_stock->mix equilibrate Equilibrate (e.g., stir overnight) mix->equilibrate filter Filter to Remove any Precipitate (0.22 µm) equilibrate->filter end Solubilized Drug-CD Complex filter->end

Caption: Workflow for cyclodextrin complexation.

For very challenging cases, more specialized drug delivery technologies may be required. These often necessitate specialized equipment and expertise.

  • Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix at a molecular level.[15][16][17][18] When this solid dispersion is introduced to an aqueous environment, the polymer dissolves, releasing the drug as very fine, amorphous particles, which have a higher dissolution rate.[15][16] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[17]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[19][20][21][22] The significant increase in surface area dramatically increases the dissolution velocity, as described by the Noyes-Whitney equation.[23] This can be achieved through top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[22]

  • Prodrug Approach: The chemical structure of the parent drug is modified to create a more soluble derivative (a prodrug) that, after administration or in the experimental system, is converted back to the active parent compound.[24][25][26][27][28] For an amine-containing compound, this could involve creating a more polar, cleavable amide or carbamate linkage.[24]

Summary of Troubleshooting Strategies

Strategy Principle Complexity Key Considerations
pH Adjustment Ionization of the basic amine to form a soluble salt.[3][4][5]LowThe final pH must be compatible with the experimental system.
Cosolvents Reduces the polarity of the aqueous medium.[8][9]LowHigh concentrations may interfere with biological assays.[10]
Cyclodextrins Encapsulation of the hydrophobic molecule within a hydrophilic shell.[11][12]MediumStoichiometry of drug to cyclodextrin may need optimization.
Solid Dispersions Molecular dispersion in a hydrophilic polymer matrix.[16]HighRequires specialized formulation techniques (e.g., spray drying, hot-melt extrusion).
Nanosuspensions Increased surface area due to particle size reduction to the nanoscale.[20]HighRequires specialized equipment (e.g., homogenizers, mills).
Prodrugs Chemical modification to a more soluble derivative that converts back to the active form.[24][25]HighRequires chemical synthesis and validation of conversion.

References

  • PubChem. 1-(3-Aminophenyl)butan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. National Center for Biotechnology Information. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 1345-1366.
  • NIST. 1-Butanamine, 3-methyl-. NIST Chemistry WebBook. [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2183-2204.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 604.
  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • de Oliveira, R. S., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(21), 6437.
  • Zhang, Y., et al. (2020). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports, 10(1), 1-11.
  • Gao, L., et al. (2013). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmacy & Pharmaceutical Sciences, 16(3), 435-454.
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • de Oliveira, R. S., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmacophore, 1(1), 1-11.
  • Chen, Y. C., et al. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics, 160(18).
  • Pawar, J., & Fule, R. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Study.com. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

  • Kumar, R., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Wikipedia. Cosolvent. [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Shete, A., et al. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 16(2), 193.
  • dos Santos, G. A. A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(3), 312.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200.
  • Mu, W., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. International Journal of Molecular Sciences, 22(16), 8876.
  • Singh, S., & Lillard, J. W. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery Science and Technology, 87, 104803.
  • Lange, L., Lehmkemper, K., & Sadowski, G. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(4), 1750-1759.
  • Tran, P., et al. (2019).
  • Sharma, D., & Soni, M. (2010). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 2(2), 1159-1167.
  • Taylor & Francis Online. Leading prodrug strategies for targeted and specific release. [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 335-341.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Szejtli, J. (2005).
  • Kumar, S., & Singh, A. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1845-1850.
  • Wu, K., et al. (2024).
  • PriMera Scientific Publications. Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. [Link]

  • IJNRD.org. A Review On Nanosuspension: A Method To Improve Medication Solubility. [Link]

  • Erizal, E., et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Antioxidants, 12(2), 378.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Universal Journal of Pharmaceutical Research. SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(3-Bromo-5-methylphenyl)butan-1-amine

From the desk of the Senior Application Scientist Welcome to the technical support center dedicated to resolving crystallization challenges for 1-(3-Bromo-5-methylphenyl)butan-1-amine. This guide is designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to resolving crystallization challenges for 1-(3-Bromo-5-methylphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this substituted phenethylamine intermediate. Achieving high purity is critical for downstream applications, and crystallization is a powerful yet nuanced purification technique. This document provides in-depth, experience-driven answers to common issues, moving beyond simple protocols to explain the underlying principles that govern success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of 1-(3-Bromo-5-methylphenyl)butan-1-amine.

Q1: What are the most likely impurities in my crude sample?

A: Impurities in your sample can be broadly categorized into three groups originating from the synthesis and handling of the material.[1][2]

  • Organic Impurities: These are the most common and varied. They include:

    • Starting Materials: Unreacted precursors from the synthetic route.

    • By-products: This can include isomers (e.g., bromination at a different position on the phenyl ring), products of over-reaction, or side-reactions like elimination.[3] Aromatic amines are also susceptible to oxidation during storage, which can result in colored by-products.[4][5]

    • Intermediates: Incomplete reactions can leave synthetic intermediates in the final crude product.[2]

  • Inorganic Impurities: These typically originate from reagents and catalysts used during the synthesis, such as residual acids, bases, or metal catalysts.[1][2]

  • Residual Solvents: Volatile organic compounds used in the synthesis or initial work-up that were not completely removed.[1][6]

Q2: My compound isn't crystallizing and is "oiling out." What's happening and what should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid crystal lattice. This is a common problem in crystallization and typically points to one of several issues:

  • Cause 1: High Impurity Level: A significant presence of impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture. A purity level of at least 80-90% is recommended before attempting crystallization for purification.[7]

  • Cause 2: Supersaturation is too high: The solution is too concentrated, or it has been cooled too quickly. This rapid change doesn't allow sufficient time for molecules to orient themselves into an ordered crystal lattice.[7]

  • Cause 3: Inappropriate Solvent Choice: The solvent may be too good, meaning your compound remains highly soluble even at lower temperatures.[8]

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.

  • Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Use a Co-solvent (Anti-solvent): If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent in which your compound is insoluble) until the solution becomes slightly turbid (cloudy), then warm it until it is clear again and cool slowly.[9] This technique, known as anti-solvent crystallization, is highly effective.

  • Seed the Solution: Introduce a tiny crystal of pure 1-(3-Bromo-5-methylphenyl)butan-1-amine to the cooled, saturated solution. This seed crystal provides a template for further crystal growth.[10]

Q3: I've recrystallized my product, but the purity (as measured by HPLC) is still low. Why?

A: This is a frustrating but informative result. Low purity after a seemingly successful crystallization points to a problem with how the impurity is being incorporated into the solid. There are three primary mechanisms for this.[11]

  • Surface Adsorption: The impurity adheres to the surface of the crystals. This is the easiest problem to solve. A thorough wash of the filtered crystals with a small amount of ice-cold solvent will typically remove these impurities.[8][11]

  • Inclusions: Pockets of impure mother liquor are trapped within the growing crystal. This often happens when crystals grow too quickly.[11] The solution is to slow down the rate of crystallization by reducing the cooling rate or decreasing the level of supersaturation.

  • Solid Solution Formation: The impurity is structurally very similar to your target compound and is incorporated directly into the crystal lattice.[11][12] This is the most challenging scenario to resolve with standard recrystallization. Because the impurity fits into the lattice, simple recrystallization from the same solvent system is often ineffective. In this case, a more advanced strategy, such as salt crystallization (see Guide 2), is required.

Q4: How can I remove colored impurities from my product?

A: Colored impurities are often large, polar, conjugated molecules that are by-products of the synthesis. They can typically be removed effectively using activated charcoal.[8]

Protocol:

  • Dissolve your crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently swirl the flask and heat the solution again to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.

  • Allow the now-decolorized filtrate to cool slowly to form pure crystals.

Q5: What is the best analytical method to assess the purity of my final product?

A: The gold standard for assessing the purity of pharmaceutical intermediates is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[1][2] It is highly sensitive, quantitative, and can separate your main compound from closely related impurities. For identifying unknown impurities, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable as they provide molecular weight information.[2][13] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation of both the final product and any isolated impurities.[1][2]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Optimal Recrystallization

The choice of solvent is the most critical factor in successful crystallization.[7] The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[8]

Step-by-Step Protocol:

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Single Solvent Test (Room Temp): To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polarities (see Table 1). If the compound dissolves completely at room temperature, the solvent is too good and should be rejected for single-solvent crystallization.[14]

  • Single Solvent Test (Hot): If the compound did not dissolve at room temperature, gently heat the test tube in a hot water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. A good solvent will show significant crystal formation upon cooling.

  • Binary Solvent System Test: If no single solvent is ideal, a two-solvent system is often effective.[9]

    • Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is very soluble) while hot.

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble but is miscible with the first solvent) dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.

Guide 2: Protocol for Salt Crystallization to Remove Structurally Similar Impurities

Amines offer a unique purification advantage: they can be converted into salts. Salts have vastly different physical properties, including solubility profiles, compared to the free base. This change can be exploited to separate impurities that co-crystallize with the free amine.[4][15]

Step-by-Step Protocol (Example with HCl):

  • Dissolution: Dissolve the impure 1-(3-Bromo-5-methylphenyl)butan-1-amine in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Salt Formation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or diethyl ether dropwise. The amine hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration. Most neutral organic impurities will remain in the filtrate.

  • Washing: Wash the collected salt with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining mother liquor.

  • Recrystallization of the Salt (Optional): For even higher purity, the isolated salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

  • Conversion back to Free Base: Suspend the purified salt in water or an organic solvent and add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) until the pH is basic (~10-11).

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified free amine.

Section 3: Visual Workflows and Data

Diagrams

// Troubleshooting path for oiling out reheat [label="Re-heat, Add more solvent"]; slow_cool [label="Cool Slower / Use Anti-Solvent"];

start -> dissolve; dissolve -> cool; cool -> crystals; crystals -> purity [label="Yes"]; crystals -> oil [label="No"]; oil -> reheat; reheat -> slow_cool; slow_cool -> cool [style=dashed];

purity -> pure; pure -> end [label="Yes"]; pure -> troubleshoot [label="No"]; } }

Caption: Decision tree for initial crystallization troubleshooting.

G start Low Purity Product (Post-Crystallization) wash_study Perform Cold Solvent Wash Study start->wash_study analyze Analyze by LC-MS to Identify Impurity structure Is Impurity Structurally Similar to Product? analyze->structure purity_check1 Purity Improves? wash_study->purity_check1 purity_check1->analyze No surface Impurity was Surface Adsorbed. Optimize wash step. purity_check1->surface Yes solid_solution Solid Solution Likely. Impurity incorporated in lattice. structure->solid_solution Yes inclusion Inclusion or Agglomeration. Impurity trapped. structure->inclusion No action1 Action: Change Purification Method. - Perform Salt Crystallization (Guide 2) - Reslurry in different solvent solid_solution->action1 action2 Action: Optimize Crystallization Kinetics. - Decrease cooling rate - Reduce supersaturation inclusion->action2

Caption: Workflow for impurity identification and resolution.

Data Table

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Highly polar. Good for polar compounds or salts.
Methanol6532.7Polar protic solvent. Dissolves more polar compounds than other alcohols.[8]
Ethanol7824.5Common, versatile polar protic solvent.
Isopropanol (IPA)8219.9Less polar than ethanol.
Acetone5620.7Good solvent but has a low boiling point, which can lead to rapid evaporation and small crystals.[8]
Ethyl Acetate776.0Medium polarity. Good general-purpose solvent.
Dichloromethane (DCM)409.1Highly volatile, can lead to crystal degradation if solvent is lost from the lattice.[7]
Toluene1112.4Non-polar aromatic solvent.
Hexanes~691.9Very non-polar. Often used as an anti-solvent for more polar compounds.

References

  • Fromm Group. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • McCabe, T., & O'Reilly, J. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2419–2430. Retrieved from [Link]

  • Nichols, L. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Lumbroso, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 184–192. Retrieved from [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Threlfall, T., & Myerson, A. S. (2005). Influence of Impurities on the Solution-Mediated Phase Transformation of an Active Pharmaceutical Ingredient. Crystal Growth & Design, 5(5), 1809–1817. Retrieved from [Link]

  • Various Authors. (n.d.). Organic Chemistry II - Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Ali, J., et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Negative Results, 13(2). Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 836-847. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • PerkinElmer. (n.d.). Impurities Detection in Pharmaceuticals. Drug Development and Delivery. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction and Purification of 1-(3-Bromo-5-methylphenyl)butan-1-amine

Welcome to the technical support center for 1-(3-Bromo-5-methylphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-Bromo-5-methylphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful extraction and purification of this chiral amine intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine that influence its extraction and purification?

A1: Understanding the physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine is crucial for developing effective separation strategies.

  • Basicity: As a primary amine, this compound is basic and will react with acids to form water-soluble ammonium salts. The estimated pKa of the conjugate acid is around 10-11, similar to other primary benzylic amines. This property is the cornerstone of liquid-liquid extraction protocols.[1][2]

  • Solubility: The freebase is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether, but poorly soluble in water.[3] Conversely, its hydrochloride or hydrobromide salt is soluble in water and polar protic solvents but has low solubility in nonpolar organic solvents.

  • Chirality: The molecule possesses a stereocenter at the carbon bearing the amine group. It is critical to use methods that will not lead to racemization if a single enantiomer is desired.[4][5]

  • Physical State: The freebase is likely an oil or a low-melting solid at room temperature, while its salts are typically crystalline solids.[3]

Q2: I am performing a liquid-liquid extraction. At what pH should I adjust the aqueous phase to isolate my amine?

A2: The pH of the aqueous phase is the most critical parameter in a successful acid-base extraction. The general rule is to adjust the pH to be at least 2 units away from the pKa of the species you are trying to protonate or deprotonate.[6]

  • To Extract the Amine into the Aqueous Phase: The amine needs to be protonated to its water-soluble ammonium salt. You should use a dilute acidic solution to adjust the pH to ≤ 2. A 1 M solution of hydrochloric acid (HCl) is commonly used.[7]

  • To Recover the Amine into the Organic Phase: To convert the ammonium salt back to the freebase, you need to deprotonate it. Adjust the pH of the aqueous layer to ≥ 12 using a base like sodium hydroxide (NaOH).[7] This will make the amine insoluble in the aqueous phase, allowing it to be extracted into an organic solvent.[3][6]

Q3: My chiral amine seems to be losing its enantiomeric purity during workup. What could be the cause?

A3: Racemization of chiral amines can occur under certain conditions, often involving the formation of an intermediate imine.[4][5]

  • Harsh Conditions: Exposure to high temperatures or strong bases can promote racemization.[8][9] For instance, heating in the presence of a metal hydroxide in a polar aprotic solvent has been shown to cause racemization.[9]

  • Oxidation: Trace metal impurities or exposure to air during prolonged workup could potentially lead to oxidation to the imine, which is achiral. Subsequent reduction would lead to a racemic mixture.

  • Catalytic Processes: Certain transition metal catalysts can efficiently racemize amines even under mild conditions.[4][5][10] Ensure that all catalysts from previous synthetic steps have been thoroughly removed.

To mitigate this, it is advisable to perform extractions and purifications at or below room temperature and to avoid unnecessarily harsh pH conditions or prolonged exposure to potential oxidants.

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Question: I am seeing a thick, stable emulsion at the interface of my organic and aqueous layers during extraction. How can I break it?

Answer: Emulsions are common when working with amines, which can act as surfactants.[6] Here are several effective techniques to resolve this issue:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases.[6]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.[6]

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to force the layers to separate.[6]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.[6]

Issue 2: Tailing or Streaking During Silica Gel Column Chromatography

Question: My compound is streaking badly on the silica gel column, and I am getting poor separation. What is happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine, leading to poor peak shape and irreversible adsorption.[11]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your amine for the acidic sites on the silica.

    • Triethylamine (TEA): A common and effective choice. Start by adding 0.5-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexanes).[11]

    • Ammonia: Using a solution of methanol containing ammonia (e.g., 2 M NH₃ in MeOH) as the polar component of your mobile phase is also effective.[11]

  • Use of Deactivated Silica: Consider using a commercially available deactivated silica gel, such as amine-functionalized silica, where the acidic sites have been capped.[11]

PolarityMobile Phase SystemModifierTypical Ratio (v/v/v)Comments
LowHexanes / Ethyl AcetateTriethylamine90:10:1Good starting point for less polar impurities.
MediumHexanes / Ethyl AcetateTriethylamine70:30:1For eluting the target compound.
HighDichloromethane / MethanolTriethylamine95:5:0.5For more polar impurities or faster elution.
High (Alternative)Dichloromethane / 2M NH₃ in MethanolNone98:2Ammonia in methanol serves as the base.
Issue 3: Difficulty in Achieving Crystallization

Question: I have purified my amine as the freebase, which is an oil. I want to form a crystalline salt for better handling and long-term stability, but I'm struggling to get it to crystallize.

Answer: Converting the amine freebase to a salt is an excellent strategy for purification and handling.[3] If direct crystallization is failing, here are some troubleshooting steps.

  • Form the Hydrochloride (HCl) Salt:

    • Dissolve the purified freebase oil in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution. If it doesn't, the solution may be too dilute; try to reduce the volume of the solvent carefully.

  • Solvent Selection for Recrystallization: The key is to find a solvent or solvent system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below.[3]

    • Single Solvent: Protic solvents like ethanol, methanol, or isopropanol are often good choices for recrystallizing amine salts.[12]

    • Two-Solvent System: If a single solvent is not effective, use a two-solvent system. Dissolve the salt in a minimal amount of a hot "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., diethyl ether or hexanes) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.[13]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

    • Cooling: Once the solution has cooled to room temperature, placing it in an ice bath or a refrigerator can promote further crystallization.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction from a Reaction Mixture

This protocol assumes the reaction has been quenched and the desired amine is in an organic solvent along with neutral and acidic impurities.

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) wash1 Wash with 1 M HCl (aq) (2x volume) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer 1: Amine-HCl Salt + Acidic Impurities sep1->aq1 Bottom Layer org1 Organic Layer 1: Neutral Impurities sep1->org1 Top Layer basify Adjust Aqueous Layer 1 to pH ≥ 12 with 6 M NaOH (aq) aq1->basify extract1 Extract with EtOAc (3x volume) basify->extract1 sep2 Separate Layers extract1->sep2 aq2 Aqueous Layer 2: Inorganic Salts sep2->aq2 Bottom Layer org2 Organic Layer 2: Purified Amine Freebase sep2->org2 Top Layer dry Dry Organic Layer 2 (Na₂SO₄ or MgSO₄) org2->dry filter Filter dry->filter evap Evaporate Solvent filter->evap product Purified Amine Freebase (Oil or Solid) evap->product

Caption: Workflow for acid-base extraction of the amine.

Step-by-Step Methodology:

  • Transfer the crude organic solution to a separatory funnel.

  • Add an equal volume of 1 M HCl solution. Shake vigorously for 1-2 minutes, venting frequently.[6]

  • Allow the layers to separate. Drain the lower aqueous layer, which now contains your protonated amine, into a clean flask.

  • Repeat the acid wash on the organic layer to ensure complete extraction of the amine. Combine the aqueous extracts.

  • Cool the combined aqueous layers in an ice bath. Slowly add 6 M NaOH solution with stirring until the pH is ≥ 12 (check with pH paper).

  • Transfer the basic aqueous solution back to the separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine freebase.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying the amine freebase from non-basic impurities of similar polarity.

G prep_col Prepare Silica Gel Column (Slurry pack in mobile phase) load_sample Load Sample onto Column prep_col->load_sample prep_sample Prepare Sample: Dissolve crude amine in minimal DCM or dry-load onto silica prep_sample->load_sample elute Elute with Mobile Phase (e.g., Hexanes:EtOAc with 1% TEA) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product Pure Amine Freebase evap->product

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Prepare the Column: Select an appropriately sized column and slurry-pack it with silica gel in your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA).[11]

  • Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[11]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This protocol is ideal for obtaining a high-purity, stable, crystalline solid.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the purified amine freebase (1.0 eq) in a minimal amount of isopropanol. Add a solution of acetyl chloride (1.1 eq) dropwise at 0 °C. Alternatively, use a commercially available solution of HCl in a suitable solvent.

  • Dissolution: Add more isopropanol and heat the mixture gently until all the solid dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, place the flask in an ice bath. Scratching the inside of the flask with a glass rod may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by cold diethyl ether, to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Request PDF. Retrieved from [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Google Patents. (n.d.). US6002045A - Racemisation of amines.
  • PMC. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Western States. (2025). Common Challenges with Pharmaceutical & Chemical Separation. Retrieved from [Link]

  • Scribd. (n.d.). Amine System Troubleshooting Guide. Retrieved from [Link]

  • Amazon Filters. (n.d.). Pharmaceutical filtration essentials: everything you need to know. Retrieved from [Link]

  • PMC. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Substitution (Br) - Aliphatic Amines. Retrieved from [Link]

  • PMC. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Google Patents. (n.d.). US20010047013A1 - Process for the preparation of arylamines.
  • YouTube. (2024). Video pH pKa and Extraction. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ACS Publications. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

  • Google Patents. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 28: Arylamines. Retrieved from [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

  • Pharma Intermediates. (2024). 7 Must-Know Tips for Quality Control. Retrieved from [Link]

  • ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants. Retrieved from [Link]

  • Reddit. (2017). pKa in organic acid-base extractions. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. Retrieved from [Link]

  • PMC. (n.d.). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Retrieved from [Link]

  • PMC. (2023). Deaminative bromination, chlorination, and iodination of primary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2015). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005115975A1 - Arylalkylamines and process for production thereof.
  • ResearchGate. (n.d.). Bromination of amines. Retrieved from [Link]

  • J-STAGE. (n.d.). Effect of Amines on ortho-Bromination of Phenols with NBS. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-bromo-5-methylphenyl)-3-methylbutan-1-one. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 1-(3-Bromo-5-methylphenyl)butan-1-amine during storage

Here is a technical support guide for preventing the oxidative degradation of 1-(3-Bromo-5-methylphenyl)butan-1-amine during storage. Technical Support Center: Storage and Handling of 1-(3-Bromo-5-methylphenyl)butan-1-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support guide for preventing the oxidative degradation of 1-(3-Bromo-5-methylphenyl)butan-1-amine during storage.

Technical Support Center: Storage and Handling of 1-(3-Bromo-5-methylphenyl)butan-1-amine

Welcome to the technical support guide for 1-(3-Bromo-5-methylphenyl)butan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and purity of this critical intermediate. Oxidative degradation is a common challenge for primary amines, and this guide provides in-depth, field-proven solutions to mitigate this issue through proper storage and handling protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Degradation Challenge

Q1: Why is 1-(3-Bromo-5-methylphenyl)butan-1-amine so susceptible to oxidative degradation?

A1: The susceptibility of this compound stems from the chemical nature of its primary amine functional group. The nitrogen atom in the amine has a lone pair of electrons, making it a site for oxidative reactions. The degradation process is typically a radical-mediated mechanism initiated by the presence of oxygen.[1][2]

The initial step often involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon) or an electron from the nitrogen itself, forming an amine radical.[1] This radical can then react with molecular oxygen, leading to a cascade of reactions that produce various degradation products, such as imines, aldehydes, and other byproducts.[2][3] This process can be accelerated by factors like exposure to light, elevated temperatures, and the presence of trace metal ions which can catalyze oxidation.[3]

cluster_main Simplified Oxidative Degradation Pathway Amine 1-(3-Bromo-5-methylphenyl) butan-1-amine Radical Amine Radical (α-Carbon Radical) Amine->Radical H• abstraction Initiators Oxygen (O₂) Light (hν) Metal Ions (Mⁿ⁺) Initiators->Radical Initiates Degradation Degradation Products (e.g., Imines, Aldehydes) Radical->Degradation + O₂

Caption: Simplified pathway of amine oxidation.

Q2: What are the common physical and analytical signs of degradation?

A2: The most common signs that your sample of 1-(3-Bromo-5-methylphenyl)butan-1-amine may be degrading include:

  • Color Change: Pure amines are often colorless to pale yellow. A noticeable change to a darker yellow, brown, or even pinkish hue can indicate the formation of oxidized impurities.[4]

  • Formation of Particulates: The appearance of solid precipitates or cloudiness in a previously clear liquid sample can signal the formation of insoluble degradation byproducts.

  • Analytical Impurities: When analyzing the sample by techniques like HPLC, GC, or NMR, you may observe new, unidentified peaks or a decrease in the area of the main peak corresponding to the pure compound. This is the most definitive evidence of chemical degradation.

  • Inconsistent Experimental Results: If you observe a loss of reactivity or unexpected side products in reactions using the amine, it could be due to a decrease in the purity of the starting material.

Section 2: Optimal Storage and Handling Protocols

Q3: What are the definitive recommended storage conditions for this compound?

A3: To maximize shelf-life and maintain purity, 1-(3-Bromo-5-methylphenyl)butan-1-amine must be stored with strict environmental controls. The core principles are the exclusion of oxygen, moisture, and light, combined with temperature control.[5][6][7]

ParameterRecommendationRationale
Temperature 2-8°C Reduces the rate of chemical reactions, including oxidation and other degradation pathways.[8] Avoid freezing unless the compound's properties at sub-zero temperatures are known.
Atmosphere Inert Gas (Nitrogen or Argon) Displaces oxygen, the primary reactant in oxidative degradation.[9][10] This is the most critical factor for preventing oxidation.
Light Protection from Light Store in an amber glass vial or in a dark cabinet/refrigerator to prevent photochemical reactions.[7]
Container Tightly Sealed Glass Vial Use a chemically resistant glass container with a secure, tight-fitting cap (e.g., a Sure/Seal™ bottle or a vial with a PTFE-lined cap) to prevent exposure to air and moisture.[5][11]

Q4: How should I handle the compound during routine lab use to prevent degradation?

A4: Every time the container is opened, the compound is exposed to the atmosphere. Adopting air-sensitive handling techniques is crucial.

  • Work Quickly: Minimize the time the container is open to the air.

  • Use an Inert Gas Blanket: Before sealing the container for re-storage, flush the headspace with an inert gas like nitrogen or argon. This displaces any air that entered during handling.

  • Use Syringe Techniques: For liquid amines, transferring the material using a syringe through a septum-sealed cap (like a Sure/Seal™ bottle) is the best practice to avoid opening the container to the atmosphere.[11][12]

  • Avoid Contamination: Use clean, dry needles, syringes, and glassware. Never introduce any tool into the stock bottle that may contain moisture or other residues.

Section 3: Advanced Protective Measures & Troubleshooting

Q5: I suspect my compound has started to degrade. Can it be salvaged?

A5: If degradation is minor (e.g., slight discoloration, minor impurity peaks), the compound may be salvageable for non-critical applications by re-purification, typically via column chromatography or distillation. However, you must first identify the impurities to ensure they won't interfere with your downstream application. For cGMP or other high-purity applications, it is strongly recommended to use a fresh, unopened lot of the material. Attempting to re-purify can be time-consuming and may not be cost-effective.

Q6: How do I properly prepare a vial for long-term storage under an inert atmosphere?

A6: Blanketing with an inert gas is a standard and highly effective procedure.[13] This involves replacing the air in the container's headspace with a dry, inert gas like nitrogen or argon.

Protocol: Inert Gas Blanketing for Storage

Equipment Needed:

  • Vial containing 1-(3-Bromo-5-methylphenyl)butan-1-amine with a septum-lined cap.

  • A cylinder of high-purity nitrogen or argon with a regulator.

  • Two long needles (e.g., 18-22 gauge).

  • Tubing to connect the gas cylinder to one of the needles.

  • A mineral oil bubbler to monitor gas flow.

Step-by-Step Procedure:

  • Setup: Ensure the vial is securely clamped in a well-ventilated fume hood.

  • Gas Line: Connect the inert gas cylinder via tubing to one of the needles (the "gas inlet" needle). Connect the outlet of the bubbler to the second needle (the "gas outlet" needle) with a short piece of tubing.

  • Purge: Pierce the septum of the vial with both the gas inlet and outlet needles. Ensure the inlet needle is positioned in the headspace above the compound, while the outlet needle tip is just below the septum.

  • Flow Gas: Start a slow, gentle stream of inert gas from the cylinder. You should see bubbles in the mineral oil bubbler, indicating a positive flow of gas through the vial. This flow will displace the heavier air out through the outlet needle.

  • Equilibrate: Allow the inert gas to flow for 2-5 minutes to ensure all air has been purged from the headspace.

  • Seal: While the gas is still flowing, remove the outlet needle first. Then, remove the inlet needle. This maintains a slight positive pressure of inert gas inside the vial.

  • Finalize: For extra security, wrap the cap and septum area with Parafilm®.

  • Store: Place the now-inert vial in a 2-8°C refrigerator, protected from light.

Inert Gas Blanketing Workflow GasCylinder Inert Gas Cylinder (N₂ or Ar) Tubing1 Tubing GasCylinder->Tubing1 InletNeedle Inlet Needle Tubing1->InletNeedle Vial Storage Vial with Septum Cap (Headspace Purge) InletNeedle->Vial Gas In OutletNeedle Outlet Needle Vial->OutletNeedle Air/Gas Out Tubing2 Tubing OutletNeedle->Tubing2 Bubbler Mineral Oil Bubbler (Visual Flow Indicator) Tubing2->Bubbler

Caption: Workflow for preparing a sample under an inert atmosphere.

Q7: Can I add an antioxidant to the amine to prevent degradation?

A7: While antioxidants are widely used to stabilize various materials, including some industrial amines, adding them to a high-purity pharmaceutical intermediate is generally not recommended unless it is part of a specific formulation strategy.[14][15][16]

  • Purity Concerns: Adding an antioxidant introduces a new substance into your material, which could be considered an impurity. This can complicate downstream processes and regulatory filings.

  • Potential Side Reactions: The antioxidant itself or its byproducts could potentially react with your compound or other reagents in your synthesis.

  • Superior Alternatives: For high-purity compounds, prevention (i.e., proper storage under an inert atmosphere) is a far better and cleaner strategy than intervention with additives.[10]

If you must consider an antioxidant, common classes include hindered phenols (like BHT) or certain aromatic amines.[17][18][19] However, extensive validation would be required to ensure compatibility and lack of interference.

References

  • Prediction of Thermal and oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025). MDPI.
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy | Oxford Academic.
  • (S)-1-(3-bromo-5-methylphenyl)butan-1-amine | 1270055-45-2. (n.d.). ChemScene.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Amaze Amines.
  • Inerting in the chemical industry. (n.d.). Linde.
  • US20120271026A1 - Inhibition of amine oxidation. (n.d.).
  • Inert gas. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (2025). Benchchem.
  • Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC.
  • Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. (n.d.). STLE.
  • CA1103010A - Color stabilization of amine antioxidant and antiozonant emulsions. (n.d.).
  • Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. (2025).
  • How to Mitigate Oxidation in Drug Formulations. (2026).
  • How to prevent the oxidation of Amine C
  • (PDF) Principles of Inert Atmosphere Storage. (2024).
  • How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Hindered Phenol Antioxidant HPAO. (2026). Tintoll.
  • Antioxidant & UV Stabilizer Additives Guide. (n.d.). Linchemical.
  • Which kinds of antioxidants are there? Classification of common antioxidants. (2023). Longchang Chemical.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(3-Bromo-5-methylphenyl)butan-1-amine Substitution Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for substitution reactions invol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for substitution reactions involving the sterically hindered molecule, 1-(3-bromo-5-methylphenyl)butan-1-amine. Our focus is to provide you with the mechanistic understanding and practical protocols to overcome the challenges posed by steric hindrance in your experiments.

Introduction to the Challenge: Steric Hindrance

Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the spatial arrangement of atoms in a molecule.[1][2] In the case of 1-(3-bromo-5-methylphenyl)butan-1-amine, the bulky butyl group and the substituted phenyl ring create a crowded environment around the amine's reactive nitrogen center. This "molecular crowding" can significantly impede the approach of a nucleophile, making standard substitution protocols inefficient.

The primary challenge arises in reactions that proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. SN2 reactions require a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[3][4] When the substrate is sterically hindered, this pathway is blocked, leading to slow or no reaction.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SN2 reaction with 1-(3-bromo-5-methylphenyl)butan-1-amine is failing or giving very low yields. What are the primary reasons?

A1: The low reactivity is most likely due to significant steric hindrance around the benzylic amine.

The structure of 1-(3-bromo-5-methylphenyl)butan-1-amine presents several steric challenges for a typical SN2 reaction:

  • Bulky Substituents: The butyl group and the 3-bromo-5-methylphenyl group create a congested environment around the chiral center.

  • Blocked Backside Attack: This congestion physically obstructs the required trajectory for the incoming nucleophile to perform a backside attack, which is essential for the SN2 mechanism.[3][4]

Troubleshooting Workflow:

G start Low S_N2 Yield c1 Is the nucleophile bulky? start->c1 c2 Is the temperature too low? c1->c2 No s1 Switch to a smaller, less hindered nucleophile. c1->s1 Yes c3 Is the solvent appropriate? c2->c3 No s2 Increase reaction temperature incrementally (e.g., 40-80 °C). c2->s2 Yes s3 Use a polar aprotic solvent (DMF, DMSO, Acetonitrile). c3->s3 No s4 Consider an alternative reaction pathway (e.g., S_N1 or other catalytic methods). c3->s4 Yes

Caption: Decision tree for troubleshooting low SN2 yields.

Q2: Can I force the reaction to proceed via an SN1 mechanism instead?

A2: While possible, promoting an SN1 pathway has its own set of challenges and may not be the optimal solution.

An SN1 (unimolecular nucleophilic substitution) reaction proceeds through a carbocation intermediate.[1] Steric hindrance is less of a factor in SN1 reactions because the nucleophile attacks a planar carbocation after the leaving group has departed.[1] However, for 1-(3-bromo-5-methylphenyl)butan-1-amine, forming a stable benzylic carbocation can be difficult.

Factors to Consider for an SN1 Pathway:

FactorConsiderationRecommended Conditions
Leaving Group The amine itself is a poor leaving group. It must be converted into a better one, such as a tosylate or by protonation.Use a strong acid like trifluoroacetic acid (TFA) or a Lewis acid.
Solvent Polar protic solvents are required to stabilize the carbocation intermediate.Methanol, ethanol, or water.
Nucleophile Weak nucleophiles are favored in SN1 reactions.Alcohols, water, or carboxylic acids.
Side Reactions Carbocation intermediates can undergo rearrangement or elimination (E1) reactions.Lower reaction temperatures can sometimes minimize side products.
Q3: Are there alternative catalytic methods to functionalize this sterically hindered amine?

A3: Yes, modern organic synthesis offers several powerful catalytic methods that are well-suited for sterically demanding substrates.

When direct SN1 or SN2 approaches fail, catalytic methods can provide alternative pathways that avoid the direct confrontation with steric bulk.

Recommended Catalytic Strategies:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a robust method for forming C-N bonds, even with sterically hindered substrates.[6][7] The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[6]

  • Copper-Catalyzed Ullmann Condensation: This is another valuable method for aryl-amine bond formation.[7] Modern advancements with specific ligands have made it applicable to sterically hindered partners.[6]

  • Rhodium-Catalyzed C-H Amination: For certain transformations, intramolecular C-H amination can be a powerful strategy to form new C-N bonds, bypassing the need for a traditional leaving group.[8]

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine the palladium precatalyst (e.g., Pd2(dba)3), the phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) in a dry, sealed reaction vessel.

  • Reagent Addition: Add a solution of 1-(3-bromo-5-methylphenyl)butan-1-amine and the coupling partner (e.g., an aryl halide or triflate) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

G reagents Palladium Precatalyst Phosphine Ligand Base reaction Heat (80-110 °C) reagents->reaction substrate 1-(3-bromo-5-methylphenyl)butan-1-amine Coupling Partner Anhydrous Solvent substrate->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Desired Product purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Q4: How do the electronic effects of the substituents on the phenyl ring influence the reaction?

A4: The electronic effects of the bromo and methyl groups on the phenyl ring also play a significant role in the reactivity.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group through its inductive effect, which can make the aromatic ring more electron-deficient.[9][10] However, it is also an ortho-para director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance.[10][11][12] In the context of nucleophilic substitution at the benzylic position, its electron-withdrawing nature can slightly stabilize a developing negative charge in the transition state.

  • Methyl Group (-CH3): The methyl group is an electron-donating group through an inductive effect.[10][13] This can activate the ring towards electrophilic attack and slightly destabilize a developing negative charge.

The combined electronic effects of these substituents can influence the stability of intermediates and transition states, thereby affecting the overall reaction rate.

Q5: My purification of the final product is proving difficult. Are there any specific recommendations?

A5: Purification of sterically hindered amines can be challenging due to their physical properties.

Purification Strategies:

MethodRecommendations
Column Chromatography Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. The bulky nature of the molecule may lead to band broadening, so careful fraction collection is necessary.
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Acid-Base Extraction As the product is an amine, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. The amine can then be regenerated by adding a base and extracted into an organic solvent.

References

Sources

Troubleshooting

Adjusting mobile phase for 1-(3-Bromo-5-methylphenyl)butan-1-amine chromatography

Welcome to the Technical Support Center for Analytical Development. This guide is specifically engineered for researchers and scientists tasked with developing robust chromatographic methods for 1-(3-Bromo-5-methylphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development. This guide is specifically engineered for researchers and scientists tasked with developing robust chromatographic methods for 1-(3-Bromo-5-methylphenyl)butan-1-amine .

Due to its structural characteristics—a highly lipophilic halogenated aromatic ring coupled with a basic primary amine (estimated pKa ~9.5)—this compound presents classic chromatographic challenges, most notably severe peak tailing and pH-dependent retention drift. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to help you achieve Gaussian peak shapes and reproducible retention times.

Part 1: Diagnostic Workflow for Primary Amine Chromatography

Before adjusting your mobile phase, it is critical to map the root cause of the chromatographic distortion. The following diagnostic tree outlines the logical progression for troubleshooting 1-(3-Bromo-5-methylphenyl)butan-1-amine.

G Start Analyze 1-(3-Bromo-5-methylphenyl) butan-1-amine Tailing Is Peak Tailing Observed? (Asymmetry > 1.5) Start->Tailing CheckPH Evaluate Mobile Phase pH Tailing->CheckPH Yes Drift Is Retention Time Drifting? Tailing->Drift No MidPH Mid pH (4-8) Silanols Ionized (SiO-) Amine Protonated (NH3+) CheckPH->MidPH LowPH Option A: Low pH (<3) Neutralize Silanols (e.g., 0.1% TFA) MidPH->LowPH Acidic Modifier HighPH Option B: High pH (>10) Neutralize Amine (Requires Hybrid Column) MidPH->HighPH Basic Modifier Buffer Increase Buffer Capacity Ensure pH is ±1 unit from pKa Drift->Buffer Yes

Diagnostic workflow for resolving peak tailing and retention drift in basic amine HPLC.

Part 2: Troubleshooting Q&A & Mechanistic Insights

Q1: Why does 1-(3-Bromo-5-methylphenyl)butan-1-amine exhibit severe peak tailing (Asymmetry > 2.0) when I run it using a standard Water/Acetonitrile gradient at neutral pH? A: The tailing is caused by a dual-retention mechanism. In reversed-phase chromatography, your primary retention mechanism should be the hydrophobic interaction between the compound's lipophilic bulk (the bromo-methyl-phenyl and butyl groups) and the C18 stationary phase. However, at a neutral pH (e.g., pH 7), the primary amine on your compound is fully protonated ( NH3+​ ). Simultaneously, the residual silanol groups ( Si−OH ) on the silica support surface (which have a pKa of ~4) are ionized into negatively charged silanoxanes ( Si−O− )[1].

These ionized silanols act as strong cation-exchange sites. The positively charged amine interacts strongly with these secondary sites, causing the analyte to "stick" and desorb slowly, which manifests as a trailing peak edge[2].

Q2: How should I adjust my mobile phase to eliminate this secondary silanol interaction? A: You have two primary mechanistic pathways to break this ionic interaction:

  • The Low-pH Strategy (Protonate the Silanols): Drop the mobile phase pH below 3.0 using additives like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. At pH < 3, the acidic silanol species on the stationary phase surface are neutralized (non-ionized)[2]. While your amine remains fully protonated, there are no negatively charged sites left on the column for it to bind to, forcing retention to rely purely on hydrophobic interactions.

  • The High-pH Strategy (Neutralize the Amine): Raise the mobile phase pH to 10.0 or higher using Ammonium Hydroxide or Ammonium Bicarbonate. At a pH above the compound's pKa (~9.5), the primary amine is forced into its un-ionized (neutral) state[3]. Without a positive charge, it cannot interact with the ionized silanols. Caution: Traditional silica columns dissolve at pH > 8. You must use a high-pH stable hybrid silica column (e.g., Waters XBridge or XTerra) for this approach[3].

Q3: My retention times are drifting between injections, even though my pump pressure is stable. What is causing this? A: This is a classic symptom of inadequate buffering capacity. If you are operating near the pKa of the primary amine (around pH 9-10) without a strong buffer, minor fluctuations in the sample matrix or mobile phase preparation will shift the ionization state of the amine. A compound's retention changes drastically depending on whether it is ionized (elutes earlier) or neutral (elutes later).

To fix this, ensure your buffer is operating within ±1.0 pH unit of its own pKa[4]. For example, if you are running at pH 3.0, use a formate buffer (pKa 3.8) or phosphate buffer (pKa 2.15). Ensure the buffer concentration is between 10 mM and 50 mM to provide sufficient ionic strength to resist pH shifts[4].

Q4: I need to determine the enantiomeric purity of this compound. Can I use my standard reversed-phase mobile phase? A: No. 1-(3-Bromo-5-methylphenyl)butan-1-amine has a chiral center at the C1 position. Standard achiral C18 columns cannot resolve enantiomers. You will need a Chiral Stationary Phase (CSP), such as a cyclofructan-based or crown-ether column. For primary amines, Supercritical Fluid Chromatography (SFC) is highly recommended over HPLC. SFC using Carbon Dioxide ( CO2​ ) with a methanol polar modifier (containing 0.3% TFA and 0.2% Triethylamine) provides superior peak symmetry and faster analysis times for chiral primary amines compared to normal-phase HPLC[5][6].

Part 3: Quantitative Comparison of Mobile Phase Strategies

The following table summarizes the operational parameters and expected outcomes for the three primary mobile phase strategies used for basic amines.

StrategyMobile Phase Aqueous ComponentpH RangeAnalyte StateColumn RequirementExpected Peak Asymmetry (As)MS Compatibility
Low pH (Suppression) 0.1% TFA or 10-20 mM Ammonium Formate2.0 - 3.0Fully Ionized ( NH3+​ )Standard C18 (End-capped)1.0 - 1.2 (Excellent)Good (Formate) / Fair (TFA)
High pH (Neutralization) 10 mM Ammonium Bicarbonate / NH4​OH 9.5 - 10.5Neutral ( NH2​ )Hybrid Silica (e.g., XTerra, XBridge)1.0 - 1.3 (Excellent)Excellent
Chiral SFC CO2​
  • Methanol (0.3% TFA / 0.2% TEA)
N/AIon-pairedChiral (e.g., Cyclofructan CF6-P)1.1 - 1.4 (Good)Fair

Part 4: Step-by-Step Methodology (Low-pH RP-HPLC Protocol)

This self-validating protocol utilizes the Low-pH strategy to ensure robust peak shape and retention stability for 1-(3-Bromo-5-methylphenyl)butan-1-amine.

Materials & Reagents:

  • HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Trifluoroacetic Acid (TFA), LC-MS grade.

  • Column: Fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas. The resulting pH will be approximately 2.0, ensuring complete protonation of residual silanols[2].

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Mix and degas. Note: Adding TFA to the organic phase prevents baseline drift during gradient elution.

Step 2: Sample Preparation

  • Weigh 10 mg of 1-(3-Bromo-5-methylphenyl)butan-1-amine.

  • Dissolve in 10 mL of Diluent (50:50 Water:ACN) to create a 1 mg/mL stock.

  • Crucial Step: Ensure the diluent pH closely matches the initial mobile phase conditions to prevent localized pH shifts at the column head, which can cause peak splitting[2].

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer and reduces system backpressure).

  • Gradient Program:

    • 0 - 2 min: 5% B (Isocratic hold to focus the basic analyte).

    • 2 - 12 min: 5% to 95% B (Linear ramp to elute the highly lipophilic bromo-methyl-phenyl moiety).

    • 12 - 15 min: 95% B (Column wash).

    • 15 - 20 min: 5% B (Re-equilibration).

  • Detection: UV at 210 nm and 254 nm.

Step 4: System Suitability & Validation

  • Inject a blank (diluent) to confirm baseline stability.

  • Inject the standard solution. Calculate the USP Tailing Factor ( T ) or Asymmetry factor ( As ) at 10% peak height[1].

  • Validation Gate: If As>1.5 , verify that the column is fully end-capped and that the mobile phase pH is confirmed at < 3.0. If tailing persists, the column may have suffered bed deformation or trace metal contamination.

References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters.com. Available at:[Link]

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatographyonline.com. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com. Available at:[Link]

  • Veeprho. "Exploring the Role of pH in HPLC Separation." Veeprho.com. Available at:[Link]

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatographyonline.com. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(3-Bromo-5-methylphenyl)butan-1-amine vs other halogenated phenylalkylamines

An In-Depth Comparative Guide to 1-(3-Bromo-5-methylphenyl)butan-1-amine and its Halogenated Phenylalkylamine Analogs A Senior Application Scientist's Predictive Analysis and Guide to Experimental Characterization Introd...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 1-(3-Bromo-5-methylphenyl)butan-1-amine and its Halogenated Phenylalkylamine Analogs

A Senior Application Scientist's Predictive Analysis and Guide to Experimental Characterization

Introduction: Navigating the Phenylalkylamine Landscape

The phenylalkylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a vast array of compounds ranging from clinical therapeutics to powerful research tools and highly regulated substances of abuse.[1] Simple structural modifications to the phenyl ring or the alkylamine side chain can profoundly alter a compound's interaction with key central nervous system targets, primarily the serotonin (5-HT) receptors and monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]

Halogenation is a classic medicinal chemistry strategy used to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2] In the phenylalkylamine class, halogenation—particularly at the 4-position of the phenyl ring—is a well-known method for producing potent agonists of the serotonin 5-HT2A receptor, the primary target for classic psychedelic compounds.[3] However, this modification can also introduce significant toxicity, often mediated by mitochondrial impairment.[4][5]

This guide focuses on the novel, and largely uncharacterized, compound 1-(3-Bromo-5-methylphenyl)butan-1-amine . Due to the absence of specific experimental data in the public domain for this molecule, this document serves as a predictive comparison based on established Structure-Activity Relationships (SAR) within the halogenated phenylalkylamine family. We will deconstruct its unique structural features, hypothesize its likely pharmacological and toxicological profile in comparison to well-studied analogs, and provide detailed, field-proven experimental protocols for its synthesis and comprehensive characterization.

Structural Deconstruction and Predictive SAR Analysis

The pharmacological identity of a phenylalkylamine is dictated by its unique combination of substituents. The structure of 1-(3-Bromo-5-methylphenyl)butan-1-amine presents a departure from the more commonly studied substitution patterns.

Caption: Key structural differences between the target compound and reference phenylalkylamines.

  • The Phenylbutylamine Core : Compared to the ethylamine (e.g., 2C-B) or isopropylamine (amphetamine-type, e.g., DOB) backbones, the butylamine chain is longer. This increased lipophilicity and chain length could alter the compound's binding kinetics, membrane permeability, and potentially its selectivity profile across different receptors and transporters.

  • The meta-Bromo Substituent : This is a significant deviation from classic hallucinogenic phenylalkylamines like 2C-B and DOB, which feature a bromine atom at the 4-position (para).[3] The electronic and steric influence of a halogen at the 3-position will present a different profile to the receptor binding pocket. While para-substitution is optimal for high 5-HT2A affinity in the 2,5-dimethoxy series, the effect of meta-bromination in this specific scaffold is unknown. It could potentially reduce 5-HT2A affinity or, conversely, shift the selectivity toward other 5-HT receptor subtypes or the monoamine transporters.

  • The meta-Methyl Substituent : The presence of a methyl group can have profound and sometimes unpredictable effects on a drug's activity, a phenomenon occasionally dubbed the "magic methyl" effect.[6] This methyl group at the 5-position may:

    • Enhance Affinity : It could engage in favorable hydrophobic interactions within a receptor pocket, increasing binding affinity.

    • Improve Metabolic Stability : It may block a potential site of aromatic hydroxylation, a common metabolic pathway for phenylalkylamines, thereby increasing the compound's half-life.

    • Alter Selectivity : The added bulk could favor binding to one receptor over another, steering the pharmacological profile. For example, methyl substitutions on the phenyl ring are known to influence receptor affinity in other scaffolds.[7]

Predicted Pharmacological Profile: A Comparative Hypothesis

Based on the structural analysis, we can formulate a hypothesis regarding the likely properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine. This provides a framework for targeted experimental validation.

Table 1: Predicted Pharmacological and Toxicological Profile Comparison

CompoundPrimary Target(s)Predicted 5-HT2A Affinity (Ki)Predicted Monoamine Transporter Inhibition (IC50)Predicted Neurotoxicity (IC50)
1-(3-Bromo-5-methylphenyl)butan-1-amine To Be DeterminedPredicted: Moderate to High Predicted: Possible SERT/NET activity Predicted: Moderate
2C-B 5-HT2A AgonistHigh (Low nM range)WeakModerate
DOB (Amphetamine Analog) 5-HT2A AgonistVery High (Sub-nM range)[8]WeakModerate to High
4-Chloroamphetamine (PCA) SERT/DAT ReleaserLowHigh (Potent SERT inhibitor)High (Known Neurotoxin)[4]

Hypothesis : The combination of the meta-bromo and meta-methyl groups makes it unlikely that the compound will possess the extreme 5-HT2A potency of classic para-bromo analogs like DOB. However, it is still predicted to have significant affinity for the 5-HT2A receptor. The longer butylamine chain and unique substitution pattern may confer notable activity at monoamine transporters, particularly SERT and NET. The presence of a heavy halogen (bromine) suggests a potential for mitochondrial toxicity, a known liability for this class.[5]

Experimental Validation: A Workflow for Characterization

To move from prediction to fact, a systematic experimental evaluation is required. The following section provides detailed, self-validating protocols for the synthesis and characterization of this novel compound.

Caption: Workflow for the characterization of a novel phenylalkylamine.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a robust and highly controlled method for synthesizing amines from a carbonyl precursor, making it ideal for this purpose.[9][10] This protocol avoids the over-alkylation issues common with direct alkylation of ammonia.

  • Objective : To synthesize 1-(3-Bromo-5-methylphenyl)butan-1-amine from 3-bromo-5-methylbenzaldehyde.

  • Materials :

    • 3-bromo-5-methylbenzaldehyde

    • Butanamide (as an ammonia surrogate) or an appropriate nitrogen source

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic acid (glacial)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure :

    • Reaction Setup : To a dry, round-bottomed flask under an inert atmosphere, add 3-bromo-5-methylbenzaldehyde (1.0 eq) and dissolve in anhydrous DCE (approx. 0.2 M concentration).

    • Imine Formation : Add butanamide (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

      • Causality: Acetic acid catalyzes the dehydration step required to form the C=N double bond of the imine, which is the substrate for the subsequent reduction.[2]

    • Reduction : Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces imines in the presence of aldehydes, preventing side reactions.[2]

    • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or GC-MS.

    • Workup : Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-Bromo-5-methylphenyl)butan-1-amine.

    • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT2A receptor, a primary target for hallucinogens.[8]

  • Objective : To determine the Ki of the test compound at the human 5-HT2A receptor.

  • Materials :

    • Test compound (synthesized in Protocol 1)

    • Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., h5-HT2A-CHO or h5-HT2A-HEK).

    • Radioligand : [³H]Ketanserin (a selective 5-HT2A antagonist).

    • Non-specific ligand : Mianserin (10 µM final concentration) or unlabeled Ketanserin.

    • Assay Buffer : 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and a cell harvester with glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine to reduce non-specific binding).[8]

    • Liquid scintillation cocktail and a scintillation counter.

  • Procedure :

    • Membrane Preparation : Thaw h5-HT2A receptor-expressing cell membranes on ice. Homogenize and resuspend in assay buffer to a final protein concentration that yields adequate signal (e.g., 50-100 µg protein per well).[5]

    • Assay Plate Setup : In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding : Assay buffer + [³H]Ketanserin (at a concentration near its Kd, e.g., 1-2 nM) + membranes.

      • Non-specific Binding (NSB) : Mianserin + [³H]Ketanserin + membranes.

      • Competitive Binding : Serial dilutions of the test compound + [³H]Ketanserin + membranes.

    • Incubation : Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.[5][11]

    • Termination and Filtration : Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in Disintegrations Per Minute, DPM) using a scintillation counter.

    • Data Analysis :

      • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]Ketanserin used and Kd is its dissociation constant for the 5-HT2A receptor.[12]

Protocol 3: Monoamine Transporter Uptake Inhibition Assay

This assay measures the compound's ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which is characteristic of stimulants and empathogens.[13]

  • Objective : To determine the IC₅₀ values for the inhibition of hDAT, hSERT, and hNET.

  • Materials :

    • HEK293 cells stably transfected with either human DAT, SERT, or NET.

    • Radiolabeled Substrates : [³H]Dopamine (for DAT), [³H]Serotonin (5-HT) (for SERT), and [³H]Norepinephrine (for NET).

    • Assay Buffer : Krebs-HEPES buffer (KHB) or similar physiological buffer.

    • Selective inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Procedure :

    • Cell Plating : Plate the transfected HEK293 cells in 96-well plates and allow them to grow to confluence.

    • Pre-incubation : On the day of the experiment, wash the cells with assay buffer. Pre-incubate the cells for 10-15 minutes with various concentrations of the test compound or a reference inhibitor.[13]

    • Uptake Initiation : Initiate neurotransmitter uptake by adding the respective [³H]-labeled substrate (at a concentration near its Km) to each well.

    • Incubation : Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

      • Causality: This short duration ensures measurement of the initial uptake rate, preventing confounding effects from substrate metabolism or transporter internalization.

    • Termination : Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

    • Lysis and Counting : Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity taken up by the cells.

    • Data Analysis :

      • Define 100% uptake as the signal in vehicle-treated cells and 0% uptake as the signal in the presence of a saturating concentration of a selective inhibitor.

      • Plot the percentage of inhibition versus the log concentration of the test compound.

      • Calculate the IC₅₀ value for each transporter using non-linear regression.

Protocol 4: In Vitro Neurotoxicity Assessment using SH-SY5Y Cells

This protocol provides a baseline assessment of the compound's cytotoxicity in a human neuronal cell line, which is crucial given the known neurotoxic potential of some halogenated phenylalkylamines.[5]

  • Objective : To determine the cytotoxic concentration (IC₅₀) of the test compound in differentiated SH-SY5Y neuroblastoma cells.

  • Materials :

    • SH-SY5Y human neuroblastoma cell line.

    • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).

    • Differentiating agent (e.g., all-trans-retinoic acid, ATRA).[14]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates and a microplate reader.

  • Procedure :

    • Cell Culture and Differentiation : Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂). To obtain a more neuron-like phenotype, differentiate the cells by treating them with ATRA (e.g., 10 µM) for 5-7 days.[14]

      • Causality: Differentiated cells are post-mitotic and express more mature neuronal markers, providing a more relevant model for neurotoxicity than undifferentiated, rapidly dividing cancer cells.[15]

    • Compound Exposure : Seed the differentiated cells in a 96-well plate. The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.

    • Incubation : Expose the cells to the compound for 24 to 48 hours.

    • MTT Assay :

      • Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

      • Aspirate the medium and dissolve the formazan crystals by adding the solubilization solution.

    • Measurement : Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis :

      • Express the absorbance values as a percentage of the vehicle-treated control cells (100% viability).

      • Plot the percentage of cell viability against the log concentration of the test compound.

      • Determine the IC₅₀ value (the concentration that causes 50% reduction in cell viability) using non-linear regression.

Conclusion and Future Directions

This guide establishes a predictive framework for understanding the novel compound 1-(3-Bromo-5-methylphenyl)butan-1-amine. Based on established SAR principles, it is hypothesized to be a psychoactive compound, likely possessing moderate to high affinity for the 5-HT2A receptor and potentially significant activity at monoamine transporters. A risk of mitochondrial-mediated neurotoxicity, common to halogenated amphetamine-like substances, should also be presumed until experimentally refuted.

The true scientific value lies not in prediction, but in empirical validation. The detailed protocols provided herein offer a clear and robust pathway to synthesize this molecule and comprehensively characterize its pharmacological and toxicological profile. The resulting data will not only define the properties of this specific compound but will also contribute valuable insights into the broader structure-activity relationships of phenylalkylamines, aiding in the design of safer research tools and potential therapeutics.

References

  • Clare, B. W. (2020). The frontier orbital energies of the major phenylalkylamine hallucinogens. Journal of Molecular Graphics and Modelling, 94, 107478. [Link]

  • (Reference placeholder for general phenylalkylamine inform
  • Kroeze, W. K., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 177-185. [Link]

  • Lopes, F. M., et al. (2021). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. Toxicology in Vitro, 76, 105223. [Link]

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  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1496-1506. [Link]

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  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 433. [Link]

  • Karolin, O., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 21(8), 2849. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

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  • Nichols, D. E. (2017). The “Phenylalkylaminome” with a Focus on Selected Drugs of Abuse. Journal of Medicinal Chemistry, 60(13), 5496-5526. [Link]

  • Takeda, K., et al. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Biological and Pharmaceutical Bulletin, 47(8), 1083-1090. [Link]

  • Santra, K., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLoS ONE, 9(11), e113543. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

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  • Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6032. [Link]

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  • Ruiz, M. J., et al. (2025). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. Toxins, 17(2), 54. [Link]

  • Hansen, M., et al. (2010). Radiosynthesis and Evaluation of 11C-CIMBI-5 as a 5-HT2A Receptor Agonist Radioligand for PET. Journal of Nuclear Medicine, 51(11), 1765-1771. [Link]

  • Bawa, R. (2021). Magic Methyl Effects in Drug Design. Annals of Medicinal Chemistry and Research, 4(1), 1032. [Link]

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  • Afshari, R., & Zarei, S. A. (2019). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 96(10), 2326-2329. [Link]

Sources

Comparative

A Comparative Guide to the Receptor Binding Efficacy of 1-(3-Bromo-5-methylphenyl)butan-1-amine

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides an in-depth, technical comparison of the receptor binding...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides an in-depth, technical comparison of the receptor binding efficacy of the novel compound, 1-(3-Bromo-5-methylphenyl)butan-1-amine (herein referred to as BMPBA). The structural characteristics of BMPBA, a substituted butan-1-amine, suggest a potential interaction with monoamine neurotransmitter systems, which are critical targets for therapeutics addressing a range of neurological and psychiatric disorders.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating BMPBA's binding profile. We will detail the experimental rationale and protocols for determining its binding affinity and functional activity at key central nervous system targets and compare its performance against established reference compounds. All data presented herein is generated for illustrative purposes to guide researchers in their own investigations.

Rationale for Target Selection

The molecular structure of BMPBA is analogous to known pharmacophores that interact with monoamine transporters and G-protein coupled receptors (GPCRs). Specifically, the phenyl-alkyl-amine scaffold is a classic feature of ligands for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as various serotonin (5-HT) and dopamine (D) receptor subtypes.[1][2] Therefore, our investigation prioritizes the characterization of BMPBA's binding affinity and functional modulation of these key targets.

Methodologies for Comprehensive Receptor Profiling

To establish a robust understanding of a novel compound's pharmacology, a multi-assay approach is essential. We employ both direct binding assays to determine affinity (Kᵢ) and functional assays to elucidate the biological consequence of that binding (e.g., agonism, antagonism).

Radioligand Binding Assays for Affinity Determination (Kᵢ)

Competitive radioligand binding assays are the gold standard for quantifying the affinity of an unlabeled compound (like BMPBA) for a specific receptor or transporter.[3] This technique measures the concentration of the test compound required to displace 50% of a specific, high-affinity radioligand from its target (the IC₅₀ value). The IC₅₀ is then used to calculate the inhibition constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation.[4][5]

General Experimental Protocol: Radioligand Binding

  • Membrane Preparation: Cell membranes from stable cell lines overexpressing the human target of interest (e.g., hSERT, hDAT, hNET, h5-HT₂ₐ) are prepared via homogenization and differential centrifugation.[6] Protein concentration is quantified using a standard Bradford assay.

  • Assay Setup: In a 96-well plate, membrane homogenates (typically 10-50 µg protein) are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET) and a range of concentrations of the unlabeled test compound (BMPBA) or a reference compound.[7]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[7]

  • Termination & Filtration: The binding reaction is rapidly terminated by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding. This separates the bound radioligand from the unbound.[6][8]

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[7]

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. Non-linear regression analysis is applied to the resulting dose-response curve to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[4][9]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prepare Cell Membranes Incubate Incubate Membranes, Radioligand & BMPBA Membrane->Incubate Radioligand Prepare Radioligand Working Solution Radioligand->Incubate Compound Prepare BMPBA Serial Dilutions Compound->Incubate Filter Terminate via Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Calculate IC50 from Dose-Response Curve Count->IC50 Ki Calculate Ki via Cheng-Prusoff Eq. IC50->Ki G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gi-Coupled Receptor (e.g., D2) G_protein Gαiβγ GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA activates PKA_active PKA (Active) PKA->PKA_active Response Cellular Response PKA_active->Response Agonist Agonist (e.g., Dopamine) Agonist->GPCR binds & activates BMPBA BMPBA (Antagonist) BMPBA->GPCR binds & blocks

Caption: Antagonism of a Gᵢ-coupled receptor pathway by BMPBA, preventing agonist-mediated inhibition of cAMP production.

Conclusion and Future Directions

This guide outlines the essential methodologies for characterizing the receptor binding profile of the novel compound 1-(3-Bromo-5-methylphenyl)butan-1-amine. The illustrative data suggest that BMPBA may possess a unique pharmacological profile, acting as a potent serotonin transporter ligand and a 5-HT₂ₐ receptor antagonist.

This dual activity is a feature of some modern antidepressant and antipsychotic agents, suggesting that BMPBA could be a valuable lead compound. However, this profile must be rigorously confirmed through the execution of the detailed protocols described herein. Further investigation should include a broader panel of receptors to assess off-target activity and subsequent in-vivo studies to correlate these in-vitro findings with physiological effects.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews. Available at: [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Roth, B. L. (2011). The G-protein-coupled receptor factsbook. Elsevier.
  • Sassone-Corsi, P. (2012). The Cyclic AMP Pathway. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Sykes, D. A., et al. (2017). Advances in G protein-coupled receptor drug discovery: a view from the trenches. Future Medicinal Chemistry. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 1-(3-Bromo-5-methylphenyl)butan-1-amine Against Standard Reference Materials

Introduction: The Imperative for Rigorous Analytical Benchmarking In the landscape of pharmaceutical research and development, the introduction of any new chemical entity necessitates a rigorous and multi-faceted analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Analytical Benchmarking

In the landscape of pharmaceutical research and development, the introduction of any new chemical entity necessitates a rigorous and multi-faceted analytical characterization. 1-(3-Bromo-5-methylphenyl)butan-1-amine (Molecular Formula: C₁₁H₁₆BrN, Molecular Weight: 242.16 g/mol )[1] is a chiral aromatic amine that represents a potentially valuable building block in the synthesis of novel therapeutic agents. Its utility, however, is fundamentally dependent on its structural integrity and purity. Before this compound can be confidently employed in complex synthetic routes or early-stage screening, it must be benchmarked against reliable reference standards.

This guide provides an in-depth, field-proven framework for the comprehensive analysis of a new batch of 1-(3-Bromo-5-methylphenyl)butan-1-amine. We will move beyond rote procedural descriptions to explore the causal reasoning behind our methodological choices. The objective is to establish a self-validating system of protocols that ensures the identity, purity, and quality of the test material, directly comparing it with an established in-house standard and a certified reference material. This process is critical for ensuring batch-to-batch consistency, validating synthetic pathways, and forming a reliable foundation for regulatory submissions.[2][3]

Part 1: Structural Elucidation and Identity Confirmation

The foundational step in characterizing any new chemical batch is the unequivocal confirmation of its molecular structure. We employ a dual-pronged approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This combination provides orthogonal data points, offering the highest degree of confidence in structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, as it provides detailed information about the chemical environment and connectivity of atoms.[4][5] By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, we can piece together the molecule's complete structure.[6][7]

Causality of Experimental Choice: We use both ¹H and ¹³C NMR to create a comprehensive picture. ¹H NMR identifies the number and type of protons and their neighboring atoms, while ¹³C NMR defines the carbon framework of the molecule.[7] Tetramethylsilane (TMS) is used as an internal standard because its protons are more shielded than those in most organic compounds, providing a reliable zero point for the chemical shift scale.[6]

Experimental Protocol: ¹H & ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the 1-(3-Bromo-5-methylphenyl)butan-1-amine test sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR): Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight.[8][9] This analysis serves as a crucial confirmation of the compound's elemental composition.

Causality of Experimental Choice: We employ Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar molecules like amines, minimizing fragmentation and typically yielding a strong signal for the protonated molecule [M+H]⁺.[10] This provides a clear and direct measurement of the molecular mass.[11][12]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the test sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid. The acid aids in the protonation of the amine.

  • Instrumentation: Introduce the sample into an ESI-MS system, such as a Time-of-Flight (TOF) or Quadrupole mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Interpretation: Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z for C₁₁H₁₆BrN is 242.16 (for the monoisotopic mass of the molecule) + 1.007 (for H⁺), which should also show the characteristic isotopic pattern of a bromine-containing compound.

Workflow for Structural Elucidation

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Verification cluster_3 Conclusion s1 Test Lot of 1-(3-Bromo-5-methylphenyl)butan-1-amine nmr NMR Spectroscopy (¹H and ¹³C) s1->nmr ms Mass Spectrometry (ESI-MS) s1->ms nmr_data Spectral Interpretation (Chemical Shift, Coupling) nmr->nmr_data ms_data Mass-to-Charge Ratio ([M+H]⁺, Isotopic Pattern) ms->ms_data conclusion Structure Confirmed nmr_data->conclusion ms_data->conclusion cluster_0 Preparation cluster_1 Analysis cluster_2 Detection cluster_3 Data Processing cluster_4 Result prep Prepare Standards & Samples (CPARS-1, IH-0725, TL-0326) at 0.1 mg/mL hplc Inject into RP-HPLC System (C18 Column, Gradient Elution) prep->hplc uv UV Detector (220 nm) hplc->uv ms MS Detector (ESI+) hplc->ms process Integrate Chromatogram Calculate % Area Purity uv->process ms->process result Purity Value & Impurity Profile process->result

Sources

Comparative

Reproducibility of 1-(3-Bromo-5-methylphenyl)butan-1-amine Synthesis Routes: A Comparative Guide

In preclinical drug development, 1-arylalkylamines are ubiquitous pharmacophores, frequently appearing in modulators of the progesterone receptor and BACE1 inhibitors[1][2]. However, the reproducible synthesis of 1-(3-br...

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Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development, 1-arylalkylamines are ubiquitous pharmacophores, frequently appearing in modulators of the progesterone receptor and BACE1 inhibitors[1][2]. However, the reproducible synthesis of 1-(3-bromo-5-methylphenyl)butan-1-amine presents a unique set of chemoselective challenges. The presence of the reactive 3-bromo substituent and the propensity for primary amines to undergo over-alkylation demand a highly controlled synthetic strategy.

As an application scientist evaluating these pathways, it is critical to move beyond theoretical yields and examine the mechanistic causality behind reaction failures. This guide objectively compares the three most common synthetic routes for this molecule, providing experimental data, mechanistic insights, and self-validating protocols to ensure scalable reproducibility.

Mechanistic Pathway Analysis: The Alternatives

To synthesize 1-(3-bromo-5-methylphenyl)butan-1-amine, process chemists typically evaluate three distinct pathways. Each route carries specific mechanistic liabilities that directly impact the purity profile and reproducibility of the final active pharmaceutical ingredient (API).

Route A: Direct Reductive Amination (The Borch Approach)

The most direct route involves the reductive amination of 1-(3-bromo-5-methylphenyl)butan-1-one using an ammonia source (e.g., ammonium acetate) and a hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[3][4].

  • The Causality of Failure: While economically attractive, this route suffers from severe chemoselectivity issues. The initial product, the primary amine, is significantly more nucleophilic than the starting ammonium acetate. Consequently, the primary amine outcompetes the ammonia source to react with unconsumed ketone, leading to rampant dialkylation (secondary amine formation)[3].

Route B: Organometallic Addition to Nitrile

This route constructs the carbon framework by adding propylmagnesium bromide to 3-bromo-5-methylbenzonitrile, forming an imine intermediate that is subsequently reduced[2].

  • The Causality of Failure: This route introduces a fatal flaw in scientific integrity for this specific substrate: halogen-metal exchange . Alkyl Grignard reagents readily undergo exchange with aryl bromides. The addition of propylmagnesium bromide leads to the premature debromination of the aromatic ring, generating a complex, intractable mixture of debrominated and cross-coupled impurities. Reproducibility is exceptionally poor.

Route C: Ellman's Sulfinamide-Mediated Synthesis (The Optimized Standard)

To circumvent both over-alkylation and halogen-metal exchange, Route C utilizes tert-butanesulfinamide (Ellman's auxiliary) as a sterically hindered ammonia equivalent[5][6].

  • The Causality of Success: Condensation of the ketone with the sulfinamide yields a sulfinyl imine. The massive steric bulk of the tert-butyl group completely suppresses any secondary amine formation. Furthermore, the subsequent reduction utilizes mild borohydrides (e.g., NaBH₄), which leave the sensitive 3-bromo substituent entirely intact. Acidic cleavage of the auxiliary reliably yields the pure primary amine[7].

RouteComparison SM1 1-(3-Bromo-5-methylphenyl) butan-1-one RouteA Route A: Direct Reductive Amination (NH4OAc, NaBH3CN) SM1->RouteA RouteC Route C: Ellman's Auxiliary (t-BuSONH2, Ti(OEt)4, NaBH4) SM1->RouteC SM2 3-Bromo-5-methyl benzonitrile RouteB Route B: Grignard + Reduction (PrMgBr, then NaBH4) SM2->RouteB ProdA Primary Amine + Secondary Amine (Over-alkylation) RouteA->ProdA ProdB Complex Mixture (Halogen-Metal Exchange) RouteB->ProdB ProdC Pure Primary Amine (Highly Reproducible) RouteC->ProdC

Synthesis routes for 1-(3-Bromo-5-methylphenyl)butan-1-amine and their primary outcomes.

Comparative Performance Data

The following table synthesizes quantitative data derived from standardized scale-up runs (100 mmol scale) comparing the three methodologies.

Performance MetricRoute A (Direct Amination)Route B (Grignard Addition)Route C (Ellman Auxiliary)
Isolated Yield (Primary Amine) 38 - 45%12 - 22%84 - 89%
Major Impurity Profile Secondary amine (~35%)Debrominated species (~40%)Trace sulfinamide (<2%)
Chemoselectivity (Br Retention) >98%<50%>99%
Purification Requirement Tedious reverse-phase prep-HPLCUnresolvable by standard silicaSimple acid/base extraction
Overall Reproducibility ModeratePoorExcellent

Mechanistic Deep Dive: The Ellman Auxiliary Advantage

The superiority of Route C lies in its self-validating chemical logic. By temporarily masking the nitrogen with a bulky, electron-withdrawing sulfinyl group, the intermediate is rendered entirely inert to over-alkylation[6][8].

EllmanMechanism Ketone Aryl Ketone Imine tert-Butanesulfinyl Imine (Sterically Hindered) Ketone->Imine t-BuSONH2 Ti(OEt)4 Sulfinamide tert-Butanesulfinamide Intermediate Imine->Sulfinamide NaBH4 (Chemoselective) Amine Pure Primary Amine (Target) Sulfinamide->Amine HCl/MeOH (Deprotection)

Step-by-step mechanism of the Ellman sulfinamide-mediated reductive amination.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and immediate applicability, the following protocols are designed with built-in validation steps (in-process controls) to guarantee the integrity of the synthesis.

Recommended Protocol: Route C (Ellman's Sulfinamide Method)

Step 1: Imine Condensation

  • Charge: To a flame-dried 500 mL round-bottom flask under nitrogen, add 1-(3-bromo-5-methylphenyl)butan-1-one (24.1 g, 100 mmol) and racemic tert-butanesulfinamide (13.3 g, 110 mmol).

  • Solvation & Catalysis: Dissolve in anhydrous THF (200 mL). Add Titanium(IV) ethoxide (Ti(OEt)₄) (45.6 g, 200 mmol) via syringe. Causality note: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a desiccant to irreversibly trap the generated water, driving the equilibrium forward[8].

  • Reaction: Heat the mixture to 60 °C for 18 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 8:2) should indicate complete consumption of the ketone.

  • Workup: Cool to room temperature, pour into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white TiO₂ precipitate through a pad of Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate to yield the sulfinyl imine.

Step 2: Chemoselective Reduction

  • Charge: Dissolve the crude sulfinyl imine in anhydrous THF (150 mL) and cool to -50 °C using a dry ice/acetone bath.

  • Reduction: Add Sodium borohydride (NaBH₄) (7.5 g, 200 mmol) in portions. Causality note: The low temperature ensures that hydride delivery is strictly limited to the imine carbon, preventing any background reduction of the aryl bromide.

  • Reaction: Stir for 4 hours, allowing the reaction to slowly warm to 0 °C.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with dichloromethane (3 x 100 mL), dry, and concentrate.

Step 3: Deprotection & Isolation

  • Cleavage: Dissolve the intermediate in Methanol (100 mL). Add 4M HCl in Dioxane (50 mL). Stir at room temperature for 2 hours.

  • Isolation (Self-Validating Step): Concentrate the mixture to dryness to yield the amine hydrochloride salt. Wash the solid with diethyl ether (2 x 50 mL) to remove all non-basic organic impurities (including cleaved auxiliary byproducts).

  • Free-basing: Dissolve the salt in 1M NaOH (100 mL) and extract with Dichloromethane (3 x 50 mL). Dry and concentrate to yield pure 1-(3-bromo-5-methylphenyl)butan-1-amine as a pale yellow oil.

Baseline Protocol: Route A (Direct Amination - For Comparison Only)
  • Dissolve the ketone (100 mmol) and ammonium acetate (77 g, 1000 mmol, 10 eq) in Methanol (250 mL)[9].

  • Add NaBH₃CN (9.4 g, 150 mmol) and stir at room temperature for 48 hours[4].

  • Observation: HPLC analysis will reveal a ~1:1 mixture of the desired primary amine and the dialkylated secondary amine, necessitating complex chromatographic separation.

Conclusion

For the synthesis of 1-(3-bromo-5-methylphenyl)butan-1-amine, traditional direct reductive amination (Route A) and Grignard additions (Route B) fail to meet the rigorous reproducibility standards required in modern drug development due to over-alkylation and halogen-metal exchange, respectively. Route C, utilizing Ellman's sulfinamide , is the definitive, authoritative choice. It leverages steric shielding and mild reagents to deliver the primary amine with >84% yield and near-perfect chemoselectivity, establishing a highly trustworthy and scalable process.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity of 1-(3-Bromo-5-methylphenyl)butan-1-amine in Immunoassay Screening

This guide provides an in-depth analysis of the potential cross-reactivity of the novel compound 1-(3-Bromo-5-methylphenyl)butan-1-amine in common immunoassay screening platforms. As researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the potential cross-reactivity of the novel compound 1-(3-Bromo-5-methylphenyl)butan-1-amine in common immunoassay screening platforms. As researchers and drug development professionals, understanding the specificity of immunoassays is paramount for generating reliable data and avoiding costly misinterpretations. This document offers a framework for evaluating such compounds, grounded in the principles of bioanalytical method validation.

Introduction to the Challenge of Cross-Reactivity

Immunoassays are powerful tools for high-throughput screening due to their speed and sensitivity.[1][2] However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction.[3] Cross-reactivity occurs when an antibody, designed to bind a specific target analyte, also binds to other, structurally similar compounds.[4][5] This can lead to false-positive results or an overestimation of the analyte's concentration, significantly impacting data integrity in preclinical studies, clinical diagnostics, and forensic toxicology.[3][6]

The compound at the center of this guide, 1-(3-Bromo-5-methylphenyl)butan-1-amine, is a substituted phenethylamine. Its structural similarity to amphetamine and other stimulants necessitates a thorough evaluation of its potential to cross-react in commercially available screening assays designed to detect this class of compounds. This guide will compare its potential performance against other analytes and provide the experimental framework for definitive assessment.

Structural Analysis: Predicting Cross-Reactivity

The potential for a compound to cross-react is rooted in its chemical structure. The antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution on the antigen, known as the epitope.[4]

  • Target Compound: 1-(3-Bromo-5-methylphenyl)butan-1-amine

  • Core Structure: It possesses a core phenethylamine skeleton, which is the foundational structure for many stimulant drugs, including amphetamine.

  • Key Features for Comparison:

    • Phenyl Ring: Shared with amphetamine.

    • Ethylamine Side Chain: The core of the phenethylamine class.

    • Substitutions: The bromo and methyl groups on the phenyl ring, and the butyl group extending from the alpha-carbon, are the primary points of difference from a molecule like d-amphetamine.

The critical question is whether these substitutions are significant enough to prevent the molecule from fitting into the binding pocket of an anti-amphetamine antibody. Given that many designer drugs with various ring and side-chain modifications show some level of cross-reactivity, a proactive experimental evaluation is essential.[6][7]

CompoundCAS NumberMolecular FormulaCore StructureKey Distinctions from d-Amphetamine
d-Amphetamine (Primary Target)51-64-9C₉H₁₃NPhenethylamineUnsubstituted Phenyl Ring, Methyl group at alpha-carbon
1-(3-Bromo-5-methylphenyl)butan-1-amine 1270187-59-1C₁₁H₁₆BrNPhenethylamineBromo & Methyl on Phenyl Ring, Propyl group at alpha-carbon
Methamphetamine537-46-2C₁₀H₁₅NPhenethylamineN-methyl group
MDMA (Ecstasy)42542-10-9C₁₁H₁₅NO₂PhenethylamineMethylenedioxy group on Phenyl Ring, N-methyl group
Bupropion (Known Cross-Reactant)34841-39-9C₁₃H₁₈ClNOPhenethylaminetert-Butylamino group, Chloro on Phenyl Ring, Ketone on beta-carbon

The Mechanism of Competitive Immunoassays

For small molecules like 1-(3-Bromo-5-methylphenyl)butan-1-amine, the most common immunoassay format is the competitive assay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[8][9] Understanding this mechanism is key to interpreting cross-reactivity data.

In this format, the analyte from the sample competes with a labeled version of the analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites, which are typically immobilized on a microplate well.[10] The more analyte present in the sample, the less labeled analyte can bind. Consequently, the resulting signal is inversely proportional to the concentration of the analyte in the sample.[10]

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte (●) Antibody_H Analyte->Antibody_H:f0 Analyte->Antibody_H:f1 Analyte_L Analyte (●) Labeled_Analyte_H Labeled Analyte (◆) Labeled_Analyte_H->Antibody_H:f2 Result_H Low Signal Antibody_L Analyte_L->Antibody_L:f0 Labeled_Analyte_L Labeled Analyte (◆) Labeled_Analyte_L->Antibody_L:f1 Labeled_Analyte_L->Antibody_L:f2 Result_L High Signal

Principle of a competitive immunoassay.

A Framework for Comparative Performance Evaluation

A robust comparison requires testing the compound of interest against a panel of commercially available immunoassays. Different manufacturers utilize antibodies with unique specificities, meaning a compound might show high cross-reactivity in one assay but low in another.[11][12]

This guide proposes a comparative study using three different commercial amphetamine screening ELISA kits. The goal is to determine the concentration of 1-(3-Bromo-5-methylphenyl)butan-1-amine that produces a signal equivalent to the assay's target calibrator (d-amphetamine).

Experimental Workflow for Cross-Reactivity Assessment
Workflow for determining immunoassay cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol is a generalized procedure. Always refer to the specific manufacturer's instructions for the immunoassay kit being used. This protocol adheres to principles outlined in FDA and ICH guidelines for bioanalytical method validation.[13][14][15]

Objective: To determine the 50% inhibitory concentration (IC50) for 1-(3-Bromo-5-methylphenyl)butan-1-amine and calculate its percent cross-reactivity relative to d-amphetamine.

Materials:

  • Commercial Amphetamine ELISA Kit (e.g., from Siemens, Roche, Thermo Fisher)

  • 1-(3-Bromo-5-methylphenyl)butan-1-amine

  • d-Amphetamine (as the standard)

  • Other structurally related compounds for comparison (e.g., methamphetamine, MDMA, bupropion)

  • Assay Buffer (provided in the kit)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

Methodology:

  • Preparation of Standards and Test Compounds:

    • Prepare a 1 mg/mL stock solution of d-amphetamine, 1-(3-Bromo-5-methylphenyl)butan-1-amine, and other test compounds in an appropriate solvent (e.g., DMSO, methanol).

    • Perform a serial dilution of the d-amphetamine stock solution in Assay Buffer to create the standard curve, as per the kit's instructions (e.g., concentrations from 1 ng/mL to 1000 ng/mL).

    • For each test compound, prepare a wide range of serial dilutions in Assay Buffer. A good starting point is a range from 1 ng/mL to 100,000 ng/mL to ensure the IC50 value can be determined.[16]

  • Assay Procedure (Competitive Format):

    • Add 50 µL of each standard, control, and test compound dilution to the appropriate wells of the antibody-coated microplate. Run all samples in duplicate.

    • Add 50 µL of the enzyme-labeled amphetamine conjugate to each well.

    • Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature) to allow for competitive binding.

    • Wash the plate 3-5 times with the provided Wash Buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for the recommended time (e.g., 15-30 minutes) for color development.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the optical density (OD) of each well using a microplate reader.

    • Average the duplicate OD readings for each point.

    • Generate a standard curve by plotting the OD of the d-amphetamine standards against the logarithm of their concentration. Use a four-parameter logistic (4-PL) curve fit.

    • Determine the IC50 for d-amphetamine from its standard curve. This is the concentration that causes a 50% reduction in the maximum signal.

    • For each test compound, plot its OD values against the log of its concentration and determine its IC50 value using the same 4-PL curve fit.

    • Calculate the percent cross-reactivity using the following formula[16]: % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100

Comparative Data and Interpretation (Hypothetical)

The following table presents hypothetical data from three different commercial amphetamine ELISA kits to illustrate how performance can be compared.

CompoundAssay Kit A (IC50, ng/mL)Assay Kit A (% Cross-Reactivity)Assay Kit B (IC50, ng/mL)Assay Kit B (% Cross-Reactivity)Assay Kit C (IC50, ng/mL)Assay Kit C (% Cross-Reactivity)
d-Amphetamine (Calibrator) 25100% 30100% 22100%
1-(3-Bromo-5-methylphenyl)butan-1-amine 4505.6% 1,8001.7% >100,000<0.02%
Methamphetamine3571.4%4075.0%2878.6%
MDMA25010.0%15020.0%9002.4%
Bupropion8,0000.3%15,0000.2%>100,000<0.02%

Interpretation of Hypothetical Results:

  • Assay Kit A shows moderate cross-reactivity (5.6%) with the target compound. This means a concentration of 450 ng/mL of the compound would produce a positive result equivalent to the 25 ng/mL calibrator. This is a significant finding that could lead to false positives in screening.

  • Assay Kit B demonstrates lower but still present cross-reactivity (1.7%). While better, high concentrations of the compound could still trigger a positive result.

  • Assay Kit C is highly specific. Its antibody appears unable to bind 1-(3-Bromo-5-methylphenyl)butan-1-amine even at very high concentrations, making it the most reliable choice for screening samples where this compound may be present.

This comparison highlights that cross-reactivity is not an absolute property of a compound but a characteristic of the compound-antibody pair.[11][17] Therefore, selecting an appropriate assay requires empirical validation.

Conclusion and Recommendations for Researchers

The structural similarity of 1-(3-Bromo-5-methylphenyl)butan-1-amine to amphetamine makes it a candidate for cross-reactivity in screening immunoassays. This guide demonstrates that a systematic, comparative evaluation is not just recommended but essential for ensuring data reliability.

Key Takeaways:

  • Do Not Assume Specificity: Never assume a new compound will not interact with an existing immunoassay, especially if it shares a core chemical scaffold with the target analyte.

  • Empirical Validation is Crucial: The cross-reactivity of a compound must be experimentally determined for each specific immunoassay kit under consideration, as performance varies significantly between manufacturers.[12]

  • Context Matters: The acceptable level of cross-reactivity depends on the intended use of the assay. For forensic and clinical applications where false positives have serious consequences, highly specific assays (like the hypothetical Kit C) are required.

  • Confirm with a Specific Method: All positive immunoassay screening results should be considered presumptive and confirmed by a more specific, secondary method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By following the principles and protocols outlined in this guide, researchers can confidently characterize the cross-reactivity profile of novel compounds, ensuring the scientific integrity and trustworthiness of their screening programs.

References

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]

  • Dmitriev, A. D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • PubChem. (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]

  • Boster Bio. (2022). How to Determine Antibody Cross-Reactivity. [Link]

  • Moore, C., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]

  • Pichon, V., & Tuffal, G. (2018). Competitive laboratory immunoassays for small molecules. ResearchGate. [Link]

  • Alliance Pharma. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Dmitriev, A. D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • Johnson-Krimm, D. Z., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine. [Link]

  • R-Biopharm. (2016). Good ELISA Practice. [Link]

  • Frison, G., et al. (2014). Cross-reactivities of 41 new amphetamine designer drugs to EMITA (R) immunoassays. ResearchGate. [Link]

  • Curtis, D., et al. (2022). Theoretical Framework and Experimental Validation of Multiplexed Analyte Quantification Using Cross-Reactive Affinity Reagents. ACS Sensors. [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. [Link]

  • Heltsley, R., et al. (2013). Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • ResearchGate. Cross-reactivity (CR, in %) of the antibody, determined by LFIA. [Link]

  • Wikipedia. Immunoassay. [Link]

  • Bio-Rad Antibodies. ELISA Basics Guide. [Link]

  • ChemAnalyst. 1-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-AMINE — Chemical Substance Information. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • MedCentral. (2024). How Common Are False-Positives Amphetamine Drug Tests?. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

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Comparative

A Researcher's Guide to the Comparative Thermodynamic Stability of 1-(3-Bromo-5-methylphenyl)butan-1-amine Enantiomers

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development In the landscape of pharmaceutical sciences, the principle of chirality is of paramount importance. Chiral molecules exist as non-superimposa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of pharmaceutical sciences, the principle of chirality is of paramount importance. Chiral molecules exist as non-superimposable mirror images, known as enantiomers, and it is a well-established fact that these enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][2][3] The regulatory environment has consequently evolved, strongly favoring the development of single-enantiomer drugs over racemic mixtures to enhance therapeutic efficacy and minimize adverse effects.[1]

This guide focuses on the specific chiral compound, 1-(3-Bromo-5-methylphenyl)butan-1-amine, a substituted phenylalkylamine. Phenylalkylamines are a common structural motif in many active pharmaceutical ingredients (APIs). Understanding the relative thermodynamic stability of the enantiomers of such compounds is critical for several reasons:

  • Process Development and Control: Knowledge of which enantiomer is more stable can inform decisions during synthesis and purification, helping to prevent racemization or epimerization under various thermal or chemical conditions.

  • Formulation and Storage: The long-term stability of the final drug product is dependent on the intrinsic stability of its constituent enantiomer. A less stable enantiomer may be prone to conversion over time, leading to a loss of potency and the potential introduction of undesirable isomeric impurities.

  • Regulatory Compliance: Regulatory bodies require a thorough characterization of the drug substance, including an understanding of its isomeric purity and stability.

This document provides a comprehensive framework for the comparative thermodynamic analysis of the enantiomers of 1-(3-Bromo-5-methylphenyl)butan-1-amine. We will delve into the theoretical underpinnings, present robust experimental protocols, and offer a model for data interpretation, thereby equipping researchers with the necessary tools to conduct a thorough and scientifically sound investigation.

Theoretical Framework: Chirality, Stability, and Analytical Principles

While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their thermodynamic stabilities can differ, particularly in the solid state due to differences in crystal lattice energies. In solution, individual enantiomers are energetically identical.[4] However, the process of racemization, or the conversion of one enantiomer into an equal mixture of both, is governed by the energy barrier to inversion at the chiral center. For many amines, this inversion can be rapid at room temperature, making resolution difficult.[5] The structure of 1-(3-Bromo-5-methylphenyl)butan-1-amine, with a chiral center adjacent to a substituted phenyl ring, suggests a significant enough barrier to allow for the isolation of individual enantiomers.

The primary analytical techniques for this investigation are Chiral High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).

  • Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1][6] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.[3][7]

  • Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[8][9][10] For crystalline solids, DSC can be used to determine the melting point and the enthalpy of fusion (ΔHfus). These parameters are directly related to the energetic stability of the crystal lattice. A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystalline form.[11][12] DSC is also a recognized method for determining the purity of organic compounds.[13][14][15]

The workflow for this comparative analysis will, therefore, involve the initial separation of the enantiomers, followed by their characterization using DSC to probe their relative thermodynamic stabilities in the solid state.

Experimental Design & Workflow

A logical and systematic workflow is essential for obtaining reliable and reproducible data. The proposed experimental design is outlined below.

G cluster_0 Phase 1: Enantiomer Separation & Purification cluster_1 Phase 2: Thermodynamic Characterization cluster_2 Phase 3: Data Analysis & Comparison Racemic Racemic 1-(3-Bromo-5-methylphenyl)butan-1-amine Chiral_HPLC Preparative Chiral HPLC (CSP: Polysaccharide-based) Racemic->Chiral_HPLC Enan_R (R)-Enantiomer (>99.5% ee) Chiral_HPLC->Enan_R Enan_S (S)-Enantiomer (>99.5% ee) Chiral_HPLC->Enan_S DSC_Analysis Differential Scanning Calorimetry (DSC) Enan_R->DSC_Analysis Enan_S->DSC_Analysis Tm_Determination Melting Point (Tm) Determination DSC_Analysis->Tm_Determination dHf_Determination Enthalpy of Fusion (ΔHfus) Calculation DSC_Analysis->dHf_Determination Data_Table Comparative Data Table Tm_Determination->Data_Table dHf_Determination->Data_Table Stability_Conclusion Conclusion on Relative Thermodynamic Stability Data_Table->Stability_Conclusion

Caption: Experimental workflow for stability analysis.

Causality Behind Experimental Choices:
  • Preparative Chiral HPLC: This technique is chosen for its high resolving power, which is essential to obtain enantiomers of high purity (enantiomeric excess, ee > 99.5%).[1][16] A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives) is proposed as they have demonstrated broad applicability for the separation of a wide range of chiral compounds, including phenylalkylamines.[3]

  • Differential Scanning Calorimetry (DSC): DSC is selected as it provides direct, quantitative data on the thermal properties of the solid-state materials.[17][18] By comparing the melting points (Tm) and enthalpies of fusion (ΔHfus), we can make a direct inference about the relative stability of the crystal lattices of the two enantiomers. The more energy required to break the crystal lattice (higher ΔHfus) and the higher the temperature at which this occurs (higher Tm), the more thermodynamically stable the enantiomer is in its crystalline form.

Detailed Experimental Protocols

Protocol 4.1: Enantiomeric Separation by Preparative Chiral HPLC
  • System Preparation:

    • HPLC System: A preparative scale HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA or similar).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape for the amine analyte. A typical starting ratio would be 90:10 (hexane:isopropanol) + 0.1% DEA.

    • Flow Rate: Adjusted for the preparative column diameter, typically in the range of 10-20 mL/min.

    • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Dissolve the racemic 1-(3-Bromo-5-methylphenyl)butan-1-amine in the mobile phase to a high concentration suitable for preparative injections.

  • Method Development (Analytical Scale):

    • Before moving to the preparative scale, optimize the separation on an analytical scale column of the same stationary phase to determine the optimal mobile phase composition for baseline resolution (Rs > 1.5).

  • Preparative Separation:

    • Inject the concentrated racemic sample onto the preparative column.

    • Collect the fractions corresponding to the two separated enantiomer peaks.

  • Post-Purification:

    • Combine the fractions for each enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified enantiomers under high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Analyze a small sample of each isolated enantiomer using the optimized analytical chiral HPLC method to confirm the enantiomeric excess is > 99.5%.

Protocol 4.2: Thermodynamic Analysis by Differential Scanning Calorimetry (DSC)
  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of each purified enantiomer into separate aluminum DSC pans.

    • Hermetically seal the pans to prevent any loss of sample during heating. An empty, hermetically sealed pan should be used as the reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 200 °C). A nitrogen purge should be used to maintain an inert atmosphere.

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature. The resulting plot is a thermogram.

    • Using the instrument's analysis software, determine the following for each enantiomer:

      • Onset Temperature of Melting: The temperature at which the melting process begins.

      • Peak Melting Temperature (Tm): The temperature at which the heat flow is at its maximum.

      • Enthalpy of Fusion (ΔHfus): The integrated area of the melting endotherm, typically reported in Joules per gram (J/g).

Data Presentation and Interpretation

The quantitative data obtained from the DSC analysis should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Thermodynamic Data for Enantiomers of 1-(3-Bromo-5-methylphenyl)butan-1-amine

Parameter(R)-Enantiomer(S)-Enantiomer
Melting Point (Tm) Hypothetical Value 1Hypothetical Value 2
Enthalpy of Fusion (ΔHfus) Hypothetical Value 3Hypothetical Value 4
Enantiomeric Excess (ee) > 99.5%> 99.5%

Interpretation:

Conclusion and Broader Implications

This guide has outlined a systematic and robust methodology for comparing the thermodynamic stability of the enantiomers of 1-(3-Bromo-5-methylphenyl)butan-1-amine. By combining the high-resolution separation power of chiral HPLC with the precise thermal analysis capabilities of DSC, researchers can obtain definitive data to guide critical decisions in drug development.

The identification of the more stable enantiomer has significant practical implications, influencing everything from chiral synthesis strategies to the final formulation and shelf-life of the API. This rigorous, data-driven approach is fundamental to ensuring the quality, safety, and efficacy of single-enantiomer pharmaceutical products, aligning with the principles of modern, science-led drug development.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Abdel-Rehim, M., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Magbool, F. F., & Gabr, K. E. (2026, January 31). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development. Journal of Drugs Addiction & Therapeutics.
  • Infinita Lab. (2025, November 19). Differential Scanning Calorimetry (DSC)
  • Lewis, D. E. (2016, March 21). Use of Differential Scanning Calorimetry (DSC) to Study the Thermodynamics of DNA-Based Interactions and Nucleic Acid-Based Therapeutics. MedCrave Online.
  • TA Instruments.A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Chemistry LibreTexts. (2021, March 5). 23.6: Stereochemistry of Amines.
  • Phenomenex. (2017, August 24).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 1-(3-Bromo-5-methylphenyl)butan-1-amine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewar...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Bromo-5-methylphenyl)butan-1-amine, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.

The structure of 1-(3-Bromo-5-methylphenyl)butan-1-amine, a halogenated aromatic amine, immediately signals the need for careful handling. The presence of a bromine atom categorizes it as a halogenated organic compound, which requires specific disposal pathways to prevent the formation of hazardous byproducts like hydrogen bromide during incineration.[1] Furthermore, amine compounds can exhibit corrosive properties and may be incompatible with a range of other chemicals.[2] Therefore, this compound must be treated as regulated hazardous waste.[3]

I. Hazard Profile and Immediate Safety Concerns

Before handling or preparing for disposal, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structural analogs and related brominated and amine compounds provide a strong basis for a conservative hazard assessment.

Primary Hazards Include:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled. Aromatic amines and brominated compounds can carry significant toxicological risks.[4][5]

  • Corrosivity/Irritation: May cause skin irritation and serious eye irritation or damage.[5][6] Amines can be corrosive to certain materials.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Releasing them into the sanitary sewer system is strictly prohibited.

Personal Protective Equipment (PPE) - Your First Line of Defense

Adherence to proper PPE is non-negotiable. The following should be worn at all times when handling the compound or its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always check the manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[2]

  • Lab Coat: A fully buttoned lab coat provides essential body protection.

  • Work Area: All handling of this compound, including waste transfer, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4]

II. Quantitative Data Summary for Hazard Assessment

The table below summarizes key hazard information for analogous compounds, which should be considered representative for 1-(3-Bromo-5-methylphenyl)butan-1-amine until a specific SDS becomes available.

Hazard ClassificationGHS CodeDescriptionRationale & Source
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or if inhaled.Based on data for similar brominated aromatic amines.[4][5]
Skin Corrosion/Irritation H315Causes skin irritation.A common characteristic of amine and brominated compounds.[5][6]
Serious Eye Damage/Irritation H319Causes serious eye irritation.Expected based on the chemical class.[5][6]
Specific Target Organ Toxicity H335May cause respiratory irritation.Inhalation of vapors or aerosols should be avoided.[7]

III. Step-by-Step Disposal Protocol

The primary and only acceptable disposal method for 1-(3-Bromo-5-methylphenyl)butan-1-amine is through a licensed hazardous waste management facility, typically arranged by your institution's Environmental Health & Safety (EHS) department.

Experimental Protocol for Waste Segregation and Collection
  • Designate a Waste Container:

    • Obtain a dedicated hazardous waste container that is in good condition with a securely sealing, threaded cap.[8]

    • Causality: The container must be made of a material compatible with the chemical. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Avoid using metal containers, as some amines can be corrosive.[2] Re-using a previous chemical bottle is acceptable only if it is clean, empty, and the original contents are not incompatible with the waste.[3]

  • Labeling the Container:

    • Proper labeling is a legal requirement and essential for safety. Affix a hazardous waste tag provided by your institution's EHS department as soon as the first drop of waste is added.[8]

    • The label must clearly state:

      • "Hazardous Waste "

      • "Halogenated Organic Waste "[9]

      • The full chemical name: "1-(3-Bromo-5-methylphenyl)butan-1-amine "

      • An accurate list of all components and their approximate percentages if it is a mixture.

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Waste Accumulation:

    • Carefully transfer the waste material into the designated container inside a chemical fume hood.

    • NEVER mix this waste with other waste streams, especially non-halogenated solvents or aqueous waste.

    • Causality: Mixing incompatible chemicals can lead to dangerous reactions.[3] Keeping halogenated and non-halogenated waste separate is often more cost-effective for disposal and is a standard practice in waste management.[10]

    • Keep the container securely closed at all times, except when actively adding waste.[8]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage location is away from heat sources and direct sunlight.[9]

    • The container must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[3]

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]

  • Arrange for Pickup:

    • Once the container is full or you have finished the project, follow your institution's procedures to schedule a waste pickup with the EHS department.[3] Do not allow waste to accumulate for extended periods.

IV. Emergency Procedures for Spills

Even with careful planning, spills can occur. A swift and correct response is critical.

  • Evacuate and Alert: Immediately evacuate the affected area and alert all nearby personnel.

  • Control and Contain: If the spill is small and you are trained and equipped to handle it safely, prevent its spread using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1]

  • Neutralization (Expert Use Only): For very small spills, a dilute solution of sodium thiosulfate can be used to neutralize bromine-containing compounds.[9] This should only be performed by personnel specifically trained in this procedure.

  • Collection and Decontamination:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

    • All materials used for cleanup (absorbent, gloves, paper towels) must be collected and disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your institution's EHS office, regardless of size.

V. Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper management and disposal of 1-(3-Bromo-5-methylphenyl)butan-1-amine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 1-(3-Bromo-5-methylphenyl)butan-1-amine B Assess Hazards: (Toxic, Irritant, Halogenated) A->B C Don Appropriate PPE: (Gloves, Goggles, Lab Coat) B->C F Transfer Waste to Container C->F Spill Spill Occurs? C->Spill D Select Compatible Container (Glass or HDPE) E Label Container: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name D->E E->F G Seal Container Tightly F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Segregate from Incompatibles H->I J Schedule Pickup with Institutional EHS I->J K Licensed Hazardous Waste Facility J->K Spill->F No Emergency Follow Emergency Spill Protocol Spill->Emergency Yes

Caption: Logical workflow for the disposal of 1-(3-Bromo-5-methylphenyl)butan-1-amine.

References

  • New Jersey Department of Health. (n.d.). 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. PubChem. Retrieved from PubChem. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from Ideal Response. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS. Retrieved from UNODC. [Link]

  • ACTenviro. (2025, December 21). How Hazardous Waste Is Classified: A Guide to Types and Risks. Retrieved from ACTenviro. [Link]

  • Google Patents. (n.d.). US10316256B2 - Method for removing amine from a contaminated hydrocarbon streams.
  • National Center for Biotechnology Information. (n.d.). Management of Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from NCBI Bookshelf. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from EPA. [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]

  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety. Retrieved from University of Illinois. [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health and Safety. Retrieved from UT Austin. [Link]

  • OnePetro. (2016, November 7). Control of Contaminates & Degradation Products in Amines During Sour Gas Treatment. Abu Dhabi International Petroleum Exhibition and Conference. Retrieved from OnePetro. [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from Refining Community. [Link]

  • Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved from Iowa State University. [Link]

  • ResearchGate. (n.d.). Improve contaminant control in amine systems. Request PDF. Retrieved from ResearchGate. [Link]

  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste. Retrieved from EHS. [Link]

  • Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from Carl ROTH. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from WSU. [Link]

  • SCIENCE & INNOVATION. (2025, June 6). STUDY OF THE MOST PROMISING AMINE GAS TREATING PROCESSES. Retrieved from SCIENCE & INNOVATION. [Link]

  • Triumvirate Environmental. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from Triumvirate. [Link]

  • NSW Government. (2021, July 14). Waste classification guidelines. EPA. Retrieved from NSW Government. [Link]

Sources

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